ADRENOMEDULLIN (RAT)
Description
Properties
CAS No. |
161383-47-7 |
|---|---|
Molecular Formula |
C11H7ClN2O |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Rat Adrenomedullin
Precursor Processing and Peptide Generation in Rats
Rat adrenomedullin (B612762) is synthesized as part of a larger precursor molecule known as preproadrenomedullin oup.comnih.gov. This precursor undergoes a series of enzymatic cleavages to yield the mature, biologically active adrenomedullin peptide and other related peptides researchgate.netmdpi.comnih.gov.
Preproadrenomedullin Cleavage Products (e.g., PAMP, MR-proAM)
The preproadrenomedullin precursor in rats consists of 185 amino acids oup.comnih.gov. Following the cleavage of a 21-residue N-terminal signal peptide, a 164-amino acid peptide called proadrenomedullin (pro-AM) is generated researchgate.netmdpi.com. Pro-AM is further processed by peptidase enzymes into several fragments, including adrenomedullin, proadrenomedullin N-terminal 20 peptide (PAMP), and mid-regional pro-adrenomedullin (MR-proAM) researchgate.netmdpi.com. Adrenotensin is also suggested as a potential product derived from the adrenomedullin precursor researchgate.netoup.comlbp.world.
PAMP is a 20-amino acid peptide derived from the N-terminal region of proadrenomedullin researchgate.netoup.com. In rats, PAMP has three amino acid substitutions compared to the human peptide nih.gov. Both adrenomedullin and PAMP are considered biologically active peptides researchgate.netresearchgate.net. MR-proAM, on the other hand, is generally considered an inactive product following enzymatic amidation researchgate.net.
Here is a summary of the cleavage products from rat preproadrenomedullin:
| Precursor/Intermediate | Cleavage Products | Activity Status (Generally) |
| Preproadrenomedullin | Signal peptide (21 amino acids) | N/A |
| Proadrenomedullin | Adrenomedullin (50 amino acids) | Biologically Active |
| Proadrenomedullin N-terminal 20 peptide (PAMP) | Biologically Active | |
| Mid-regional pro-adrenomedullin (MR-proAM) | Inactive | |
| Adrenotensin (suggested) | Potential Activity |
Formation of Active Rat Adrenomedullin Peptide
The mature, active rat adrenomedullin peptide is formed through the enzymatic processing of proadrenomedullin researchgate.netmdpi.comnih.gov. This process involves the cleavage of the precursor at specific sites and the amidation of the C-terminus researchgate.netlbp.world. Peptidyl glycine (B1666218) α-amidating monooxygenase (PAM) is an enzyme complex involved in converting the α-amine of a glycine residue to the amide of the carboxy-terminal amino acid of peptides like adrenomedullin researchgate.net. The characterization of purified adrenomedullin has shown that the mature peptide contains a disulfide linkage between two cysteine residues (amino acids 16 and 21 in human AM, forming a six-residue ring structure) and a tyrosine amide at its C-terminus researchgate.netnih.govlbp.worldoup.com. Both the disulfide bond and C-terminal amidation are critical for the biological activity of adrenomedullin nih.govoup.com.
Genetic Expression and Regulation of Rat Adrenomedullin Gene (Adm)
The adrenomedullin gene (Adm) encodes the preproadrenomedullin precursor oup.comnih.gov. In rats, the Adm gene has been sequenced oup.com. The organization and chromosomal localization of the murine adrenomedullin gene have also been elucidated oup.com. The human ADM gene comprises four exons and three introns oup.comtandfonline.com. The first exon is not transcribed, the second and third exons encode for PAMP, while the entire coding sequence for adrenomedullin is located in the fourth exon tandfonline.com.
Rat adrenomedullin mRNA expression has been detected in various tissues, including adrenal glands, lung, kidney, heart, spleen, duodenum, and submandibular glands nih.gov. Expression of the adrenomedullin precursor has also been found in these tissues in rats tandfonline.com. Endothelial cells isolated from rat thoracic aorta show even higher levels of Adm mRNA than the rat adrenal medulla tandfonline.com.
Transcriptional Regulation Mechanisms
Transcriptional regulation plays a crucial role in controlling Adm gene expression oup.comunite.it. The 5′-flanking region of the Adm gene promoter contains regulatory elements such as TATA, CAAT, and GC boxes oup.comtandfonline.commdpi.com. Several binding sites for activator protein-2 (AP-2) and a cAMP-regulated enhancer element have been identified oup.comnih.gov. Nuclear factor-κB (NF-κB) sites are also present on the promoter of the adrenomedullin gene oup.comnih.gov.
Hypoxia is a significant inducer of Adm gene expression nih.govcapes.gov.brresearchgate.net. Studies in cultured astrocytes and endothelial cells from rat brain microvessels have shown that hypoxia increases both Adm mRNA and protein expression in a time-dependent manner capes.gov.brresearchgate.net. Gene reporter analyses have indicated a transcriptional activation of the Adm gene by hypoxia, which requires the presence of a specific hypoxia-responsive element (HRE) in the promoter region capes.gov.brresearchgate.net. An HRE consensus sequence (5′-AACGTG-3′) is present 1210 bp upstream of the transcription start of the Adm promoter researchgate.net. Hypoxia-inducible factors (HIFs) are necessary and sufficient to increase the splicing of Adm pre-mRNA, and HIFs are more potent in enhancing Adm pre-mRNA splicing than other transcriptional activators aacrjournals.org.
Inflammation-related substances, such as lipopolysaccharide (LPS) and inflammatory cytokines like TNF-α and IL-1, are also known to increase Adm production nih.govnih.govoup.com. These factors can augment adrenomedullin secretion from rat endothelial cells nih.govoup.com.
Estrogen has been shown to induce Adm gene expression in the endometrial stroma of the rat uterus bioscientifica.com. Chromatin immunoprecipitation assays indicated that the estrogen receptor binds directly to the Adm promoter region bioscientifica.com.
Post-transcriptional and Translational Control
In addition to transcriptional regulation, post-transcriptional mechanisms also contribute to controlling Adm gene expression oup.commdpi.com. Hypoxia, for instance, not only induces transcriptional activation but also increases the stability of pre-formed Adm mRNAs capes.gov.brresearchgate.net. Studies have shown that hypoxia can increase the half-life of Adm mRNAs significantly researchgate.net.
Under normoxic conditions, the Adm gene can produce alternative transcripts aacrjournals.org. A fully spliced transcript produces both adrenomedullin and PAMP peptides, while an intron-3-retaining transcript produces only a less functionally significant PAMP peptide aacrjournals.org. Hypoxia preferentially induces the full-length, fully spliced isoform aacrjournals.org. This suggests that alternative splicing is an important mechanism for regulating Adm expression aacrjournals.org.
Translational control mechanisms can also influence the final protein levels of adrenomedullin mdpi.com. The increase in Adm gene transcription and translation may be considered an early event in certain physiological processes nih.gov.
Cellular Production and Secretion Dynamics in Rat Cells
Adrenomedullin is widely expressed and secreted by various cell types and tissues in rats, functioning in both endocrine and paracrine/autocrine manners nih.govphysiology.org. It is actively synthesized and secreted by endothelial cells (ECs) and vascular smooth muscle cells (VSMCs) nih.govoup.com. Studies have shown that cultured rat ECs secrete adrenomedullin at a rate significantly higher than VSMCs nih.govoup.com. For example, the secretion rate from cultured rat ECs was reported as 1.57 fmol/10⁵ cells·h over a 12-h incubation period, which is about 5.8 times higher than the rate from VSMCs oup.com.
Adrenomedullin synthesized in cultured rat ECs is constitutively secreted without being stored in the cell oup.comoup.com. This indicates that the amount secreted into the culture medium can serve as an index of adrenomedullin synthesis in ECs nih.govoup.comoup.com.
The production and secretion of adrenomedullin in rat cells are regulated by a variety of substances nih.govoup.com. As mentioned earlier, inflammatory mediators like TNF-α, IL-1, and LPS augment adrenomedullin secretion from ECs, showing cooperative effects nih.govoup.comoup.com. Thrombin potently stimulates adrenomedullin secretion from ECs but suppresses it from VSMCs nih.govoup.com. Transforming growth factor beta1 and FCS suppress adrenomedullin secretion from ECs nih.govoup.com. Thyroid hormone and phorbol (B1677699) ester can also increase adrenomedullin secretion nih.govoup.com. Interferon-gamma inhibits adrenomedullin secretion from ECs, while oxidized LDL stimulates it nih.govoup.com.
Here is a table summarizing the effects of some substances on adrenomedullin secretion from cultured rat endothelial cells:
| Substance | Effect on AM Secretion (Rat ECs) | Source |
| Tumor necrosis factor (TNF) | Augmented | nih.govoup.com |
| Interleukin-1 (IL-1) | Augmented | nih.govoup.com |
| Lipopolysaccharide (LPS) | Augmented | nih.govoup.com |
| Thrombin | Potently stimulated | nih.govoup.com |
| Transforming growth factor beta1 | Suppressed | nih.govoup.com |
| FCS | Suppressed | nih.govoup.com |
| Thyroid hormone | Increased | nih.govoup.com |
| Phorbol ester | Increased | nih.govoup.com |
| Interferon-gamma | Inhibited | nih.govoup.com |
| Oxidized LDL | Stimulated | nih.govoup.com |
Adrenomedullin production is also observed in other rat tissues and cells, including Leydig cells in the testis, where primary cultures have been shown to produce Adm mRNA and secrete immunoreactive adrenomedullin oup.com. The amount of adrenomedullin secreted by rat Leydig cells was found to be 274.9 ± 18.9 pg/10⁶ cells at 24 h oup.com.
Constitutive Secretion Patterns
Adrenomedullin is generally considered to be constitutively secreted, meaning it is released continuously without being stored in significant intracellular vesicles oup.comoup.comahajournals.org. Studies comparing the adrenomedullin content of cultured cells with the peptide concentration in the culture medium have not shown evidence of substantial intracellular storage oup.com. This constitutive secretion pattern suggests that the amount of adrenomedullin secreted can serve as an index of its synthesis rate in various cell types oup.comnih.gov.
Research in cultured rat endothelial cells confirmed that synthesized adrenomedullin is not stored but is constitutively secreted, with the amount secreted linearly increasing over time in the culture medium oup.comnih.govoup.com. Similarly, cultured neonatal rat cardiac myocytes have been shown to constantly produce and secrete adrenomedullin ahajournals.org. This constitutive release from the vascular wall may contribute to the presence of adrenomedullin in plasma under physiological conditions phoenixpeptide.com.
Differential Secretion from Specific Rat Cell Types (e.g., Endothelial Cells, Vascular Smooth Muscle Cells, Macrophages)
Various cell types in rats are capable of producing and secreting adrenomedullin, with notable contributions from endothelial cells, vascular smooth muscle cells, and macrophages frontiersin.orgoup.com.
Endothelial Cells: Endothelial cells are recognized as a major source of adrenomedullin oup.comoup.comnih.gov. Cultured rat endothelial cells actively synthesize and secrete adrenomedullin nih.govnih.govoup.com. The rate of adrenomedullin secretion from cultured rat endothelial cells has been reported to be significantly higher than that from vascular smooth muscle cells, approximately 5.8 times higher oup.comnih.govoup.com. Endothelial cell gene transcription significantly contributes to the total aortic adrenomedullin mRNA oup.comnih.gov.
Secretion of adrenomedullin from rat endothelial cells is regulated by a variety of substances. Proinflammatory cytokines such as tumor necrosis factor (TNF)-alpha, interleukin-1, and lipopolysaccharide (LPS) have been shown to augment adrenomedullin secretion from endothelial cells, exhibiting cooperative effects oup.comnih.gov. Thrombin potently stimulates adrenomedullin secretion from endothelial cells oup.comnih.gov. Conversely, transforming growth factor beta1 and FCS have been observed to suppress adrenomedullin secretion from these cells oup.comnih.gov. Thyroid hormone and phorbol ester increased adrenomedullin secretion to a lesser extent, while interferon-gamma inhibited it and oxidized LDL stimulated it oup.comnih.gov.
Vascular Smooth Muscle Cells: Vascular smooth muscle cells (VSMCs) also actively synthesize and secrete adrenomedullin oup.comnih.govnih.govmedchemexpress.com. While their secretion rate is lower than that of endothelial cells oup.comnih.govoup.com, VSMCs are a significant source of adrenomedullin in the vasculature.
Adrenomedullin production in rat VSMCs is influenced by various factors. Proinflammatory cytokines, including TNF-alpha, potently stimulate adrenomedullin production nih.gov. Glucocorticoids and many vasoactive substances have also been shown to alter adrenomedullin synthesis in VSMCs nih.gov. Thrombin, which stimulates adrenomedullin secretion in endothelial cells, has been reported to suppress it in VSMCs oup.comnih.gov. Dexamethasone stimulates adrenomedullin promoter activity in VSMCs, while 8-bromo-cAMP and forskolin (B1673556) suppress it nih.gov.
Macrophages: Macrophages are another cell type that produces and secretes adrenomedullin, particularly in the context of inflammation frontiersin.orgphysiology.orgoup.com. Rat alveolar macrophages have been shown to express and secrete adrenomedullin physiology.orgoup.comnih.gov.
Studies in rat macrophages (specifically the NR8383 cell line) demonstrated that immunoreactive adrenomedullin is secreted basally and that LPS stimulation significantly increases adrenomedullin secretion oup.com. In rat alveolar macrophages, LPS-induced adrenomedullin expression and secretion were further enhanced by concomitant exposure to hypoxia physiology.org. Adrenomedullin itself can influence the secretion of other mediators from macrophages; for instance, it inhibits the secretion of cytokine-induced neutrophil chemoattractant (CINC/CXCL-1) from rat alveolar macrophages, possibly through a cAMP-dependent mechanism frontiersin.orgnih.govrevistanefrologia.com.
The differential secretion patterns and the responsiveness to various stimuli highlight the complex local regulatory roles of adrenomedullin produced by these specific cell types in rats.
Data Tables
| Cell Type | Relative Adrenomedullin Secretion Rate (vs. VSMC) | Stimulatory Factors (Examples) | Inhibitory Factors (Examples) |
| Endothelial Cells | ~5.8 times higher than VSMC oup.comnih.govoup.com | TNF-alpha, IL-1, LPS, Thrombin, Oxidized LDL, Thyroid hormone oup.comnih.gov | TGF beta1, FCS, Interferon-gamma oup.comnih.gov |
| Vascular Smooth Muscle Cells | 1 oup.comnih.govoup.com | TNF-alpha, Glucocorticoids nih.gov | Thrombin, 8-bromo-cAMP, Forskolin oup.comnih.govnih.gov |
| Macrophages | Not directly compared to VSMC/EC in sources | LPS, Hypoxia + LPS (in alveolar macrophages) physiology.orgoup.com | Adrenomedullin (on CINC secretion) frontiersin.orgnih.govrevistanefrologia.com |
Note: Secretion rates and regulatory factors can vary depending on specific experimental conditions and cell subtypes.
Adrenomedullin Receptor System and Signal Transduction in Rats
Intracellular Signaling Cascades Activated by Adrenomedullin (B612762) in Rat Cells
Adrenomedullin binding to its receptors in rat cells triggers a variety of intracellular signaling pathways, leading to diverse physiological responses. The specific cascade activated can vary depending on the cell type and the receptor subtype involved researchgate.netoup.com.
G-Protein Coupled Receptor (GPCR) Activation
The adrenomedullin receptors (CALCRL in complex with RAMPs) are class B G-protein coupled receptors nih.govacs.org. Upon ADM binding, these receptors undergo conformational changes that facilitate the interaction with and activation of intracellular G proteins nih.gov. This activation is a primary step in initiating the downstream signaling cascades. The N-terminus of ADM is proposed to interact with the juxtamembranous portion of the receptor to activate signaling, while the C-terminus is involved in binding to the extracellular domain nih.govresearchgate.net.
Cyclic Adenosine (B11128) Monophosphate (cAMP) and Protein Kinase A (PKA) Pathway
One of the most well-characterized signaling pathways activated by ADM in rat cells is the adenylyl cyclase/cAMP/PKA pathway oup.comnih.govfrontiersin.orgnih.govsid.ir. ADM binding to its receptors, particularly AM1 receptors, leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP oup.comnih.govfrontiersin.org. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA) frontiersin.orgnih.gov. PKA then phosphorylates various downstream protein targets, mediating a range of cellular effects.
In rat vascular smooth muscle cells (VSMCs), ADM increases intracellular cAMP levels, which subsequently activates PKA and contributes to vasodilation frontiersin.orgnih.govahajournals.org. Studies using PKA inhibitors like H89 have demonstrated the involvement of this pathway in ADM-induced effects, such as attenuating vascular calcification in rat aortas and VSMCs nih.gov. In rat cerebellar vermis, ADM has also been shown to increase cAMP production, an effect blunted by the AM1 receptor antagonist ADM scielo.org. Furthermore, ADM increases cAMP accumulation in rat dorsal root ganglion (DRG) and spinal motor neurons sid.ir.
Data from studies investigating the effect of ADM on cAMP levels in rat cells:
| Cell Type | ADM Concentration (approximate) | Effect on cAMP Levels | Reference |
| Vascular Smooth Muscle Cells | Dose-dependent (10-10 to 10-6 mol/L) | Increased | ahajournals.org |
| Rat-2 Fibroblasts | 1.0 nM | Increased | portlandpress.com |
| Cerebellar Vermis | Not specified | Increased | scielo.org |
| DRG and Spinal Motor Neurons | Not specified | Increased | sid.ir |
Phosphatidylinositol 3-Kinase (PI3K)/Akt/Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) Pathway
The PI3K/Akt signaling pathway is another important cascade activated by ADM in various rat cell types, often associated with cell survival, proliferation, and differentiation pnas.orgsid.irnih.govresearchgate.netnih.govspandidos-publications.comnih.gov. ADM can activate PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B) pnas.orgnih.govresearchgate.netnih.govspandidos-publications.com. Activated Akt can then phosphorylate and inhibit Glycogen Synthase Kinase 3 Beta (GSK3β) pnas.orgsid.irnih.gov.
In rat spinal dorsal horn, intrathecal administration of rat ADM has been shown to increase the phosphorylation of Akt and GSK3β, suggesting the involvement of this pathway in ADM-induced hyperalgesia pnas.orgnih.govsid.ir. Inhibition of PI3K with LY294002 or Wortmannin blocked or reversed ADM-induced heat hyperalgesia in rats pnas.orgnih.gov. In rat trophoblast stem cells, the PI3K-AKT pathway plays a crucial role in differentiation, and ADM is suggested to regulate this process via this pathway oup.com. ADM has also been shown to protect rat Leydig cells from inflammation and apoptosis, potentially through the PI3K/Akt mitochondrial signaling pathway nih.gov. Furthermore, ADM administration improved endothelial function in rats with obesity-related hypertension, which was associated with increased Akt activation and eNOS protein expression via a receptor-Akt pathway nih.govresearchgate.net.
Research findings on ADM and the PI3K/Akt/GSK3β pathway in rats:
| Cell/Tissue Type | Stimulus/Intervention | Observed Effect | Key Inhibitors Used | Reference |
| Spinal Dorsal Horn | Intrathecal rat ADM | Increased phosphorylation of Akt and GSK3β | LY294002, Wortmannin | pnas.orgnih.govsid.ir |
| Trophoblast Stem Cells (Rcho-1) | ADM treatment | Suggested role in differentiation | Not specified | oup.com |
| Leydig Cells | LPS + ADM pretreatment | Decreased apoptosis, increased p-Akt levels | LY294002 | nih.gov |
| Mesenteric Arteriole Rings/HUVECs | ADM administration/treatment | Increased Akt activation, improved endothelial function | A6730 (Akt inhibitor) | nih.govresearchgate.net |
| DRG Neurons | ADM treatment | Increased p-AKT and p-GSK-3β levels | Not specified | nih.gov |
Nitric Oxide (NO)/Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway
The NO/cGMP pathway is a significant mediator of ADM's effects, particularly in the cardiovascular system, contributing to vasodilation frontiersin.orgahajournals.orgbjournal.orgahajournals.orgnih.gov. ADM can stimulate the production of nitric oxide (NO), which then activates soluble guanylate cyclase in target cells, leading to the generation of cyclic guanosine monophosphate (cGMP) ahajournals.orgahajournals.org. cGMP, in turn, activates protein kinase G (PKG), which mediates various downstream effects, including smooth muscle relaxation frontiersin.org.
Studies in rats have demonstrated that the NO-cGMP pathway is involved in ADM-induced vasorelaxation in the aorta and kidney ahajournals.orgnih.gov. Inhibition of NO synthase with L-NAME or guanylate cyclase with methylene (B1212753) blue reduced the vasodilatory effect of ADM ahajournals.orgnih.gov. ADM has also been shown to increase cGMP production in rat cerebellar vermis scielo.org.
Endothelial Nitric Oxide Synthase (eNOS) Activation
In endothelial cells, ADM can stimulate the activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO frontiersin.orgnih.govresearchgate.netahajournals.orgmdpi.com. This activation is thought to be mediated, at least in part, through the PI3K/Akt pathway, where Akt phosphorylates eNOS, increasing its activity nih.govresearchgate.netahajournals.org. ADM-induced endothelium-dependent vasodilation in rat aorta has been shown to rely on the PI3K/Akt-mediated pathway, which leads to increased cGMP production as an indicator of NO production ahajournals.org. Four-week ADM administration in rats with obesity-related hypertension increased eNOS protein expression and Akt activation, contributing to improved endothelial function nih.govresearchgate.net.
Nitric Oxide Accumulation and Production
Adrenomedullin directly stimulates NO production in various rat tissues and cells. In isolated perfused rat kidneys, ADM significantly increased NO release ahajournals.orgnih.gov. In cultured rat vascular smooth muscle cells stimulated with interleukin-1β, ADM augmented nitrite (B80452) generation (a stable metabolite of NO) in a dose-dependent manner, partly through a cAMP-dependent pathway ahajournals.orgnih.gov. ADM also stimulates NO production from primary rat hypothalamic neurons researchgate.net. In rat cavernosal smooth muscle, ADM-induced relaxation involves the nitric oxide-cGMP pathway bjournal.org.
Data illustrating ADM's effect on NO production/accumulation in rat models:
| Cell/Tissue Type | Stimulus/Intervention | Observed Effect on NO/Nitrite/cGMP | Reference |
| Isolated Perfused Kidney | ADM | Increased NO release, increased cGMP | ahajournals.orgnih.gov |
| Cultured Vascular Smooth Muscle Cells (with IL-1β) | ADM | Increased nitrite generation | ahajournals.orgnih.gov |
| Cerebellar Vermis | ADM | Increased NO accumulation, increased cGMP | scielo.org |
| Primary Hypothalamic Neurons | ADM | Increased NO production | researchgate.net |
| Cavernosal Smooth Muscle | ADM | Involvement of NO-cGMP pathway | bjournal.org |
| Mesenteric Arteriole Rings/HUVECs (obesity hypertension) | ADM administration/treatment | Increased NO content | nih.govresearchgate.net |
| Rat Aorta (endothelium-dependent vasodilation) | ADM | Increased cGMP production | ahajournals.org |
Extracellular Signal-Regulated Kinase (ERK) Activation
Activation of the extracellular signal-regulated kinase (ERK) pathway is a significant downstream effect of adrenomedullin signaling in various rat cell types. Adrenomedullin has been shown to stimulate the proliferation of quiescent rat vascular smooth muscle cells (VSMCs) via the activation of p42/p44 ERK/MAP kinase oup.comnih.gov. This effect is dose-dependent and can be inhibited by a MAP kinase kinase inhibitor nih.gov.
In rat adrenal zona glomerulosa cells, adrenomedullin stimulates DNA synthesis and cell proliferation through the activation of the tyrosine kinase-mediated mitogen-activated protein kinase (MAPK) cascade nih.govahajournals.org. Specifically, adrenomedullin phosphorylates ERK-1 and ERK-2 in these cells, an effect blunted by the MEK-1 inhibitor PD98059 and the CGRP-1 receptor antagonist CGRP8-37 nih.gov. This indicates that in rat zona glomerulosa cells, adrenomedullin-induced proliferation involves the tyrosine kinase-MEK-1-ERKs signaling pathway, mediated via CGRP-1 receptors nih.govahajournals.org.
Adrenomedullin also activates ERK in the rat cerebellar vermis, contributing to its biological activities in this brain region researchgate.net. Furthermore, in a rat model of interstitial cell inflammation, adrenomedullin was observed to decrease the expression of the pro-inflammatory factor RANKL by inhibiting extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase pathways mdpi.com. Adrenomedullin also contributes to the proliferation of carcinoma-associated fibroblasts (CAFs) by promoting the phosphorylation of ERK1/2 and activating the MAPK signaling pathway mdpi.com. Studies in pancreatic cancer models involving rats have demonstrated that adrenomedullin treatment leads to the phosphorylation of p38 and Erk1/2, among other kinases, enhancing migration and invasion through the activation of MAPK pathways mdpi.com. Activation of ERK1/2 by CGRP acting at the adrenomedullin receptor has also been observed in primary cardiovascular cells d-nb.info.
These findings highlight the widespread involvement of ERK activation in mediating various cellular responses to adrenomedullin in different rat tissues and cell types.
Inositol-1,4,5-Trisphosphate (IP3) System Involvement
The involvement of the inositol-1,4,5-trisphosphate (IP3) system in adrenomedullin signaling in rats appears to be context-dependent and may vary across different cell types. While some studies in non-rat models or other cell types have reported that adrenomedullin stimulates phospholipase C to generate IP3 and mobilize intracellular Ca2+, leading to downstream effects like nitric oxide production frontiersin.orgoup.com, findings in rat cells have shown variability.
In cultured rat endothelial cells, adrenomedullin was reported to have no effects on IP3 generation or intracellular Ca2+ concentrations oup.com. Similarly, in cultured rat vascular smooth muscle cells, adrenomedullin did not induce IP3 formation or increase intracellular Ca2+ concentration, in contrast to the effects observed with endothelin-1 (B181129) oup.com. These findings suggested that neither the Ca2+/PKC pathway nor the cAMP/PKA pathway was involved in the adrenomedullin-induced mitogenic signal in these specific rat VSMCs oup.com.
However, the PLC/IP3 pathway has been mentioned as one of the endothelium-dependent pathways potentially involved in adrenomedullin-induced vasodilation, which can lead to the activation of eNOS and subsequently the cGMP pathway in VSMCs frontiersin.org. The use of an IP3 receptor antagonist in studies involving rat cerebral endothelial cells also implies that the IP3 system may play a role in adrenomedullin signaling in certain rat cell types researchgate.net. The canonical understanding of G protein-coupled receptor signaling also recognizes that Gα subunits can modulate effector proteins that regulate levels of downstream signaling molecules like IP3 biorxiv.org.
Therefore, while some studies in specific rat cell types have not observed a direct effect of adrenomedullin on the IP3 system, its involvement may occur in other rat tissues or through indirect mechanisms as part of broader signaling networks.
Beta-Arrestin Recruitment and Endosomal Signaling
Beta-arrestins are intracellular proteins that play crucial roles in the desensitization, internalization, and signaling of G protein-coupled receptors (GPCRs), including those for adrenomedullin. Following agonist stimulation, beta-arrestins-1 and -2 are recruited to ligand-bound CLR receptor complexes nih.gov. This recruitment is important for the rapid internalization and endosomal sorting of these receptor complexes nih.gov.
Beyond their role in receptor trafficking, beta-arrestins can also act as scaffolding proteins and signaling transducers annualreviews.org. Their recruitment to activated receptors can initiate signaling cascades that are independent of Gαs protein activation nih.gov. Beta-arrestins mediate receptor endocytosis and can signal via various protein kinases annualreviews.org. Endosomes containing beta-arrestin-bound GPCRs can function as signaling hubs, triggering a second wave of signaling by kinases after the initial G protein-mediated signaling at the plasma membrane annualreviews.org. Kinases that may be activated locally by beta-arrestins include ERK1/2 and phosphatidylinositol-3 (PI3) kinase annualreviews.org.
Prolonged agonist stimulation promotes the recruitment of beta-arrestins and subsequent endocytosis, leading to the presence of receptors in intracellular compartments such as endosomes, the trans-Golgi network (TGN), and the Golgi apparatus annualreviews.org. From these intracellular locations, GPCRs can potentially reinitiate G protein signaling, contributing to sustained or spatially distinct cellular responses annualreviews.org.
The atypical chemokine receptor 3 (ACKR3), which can also bind adrenomedullin, is known to degrade AM by recruiting G protein-coupled receptor kinases and beta-arrestin nih.gov. While studies on beta-arrestin recruitment to adrenomedullin receptors in specific rat tissues are less extensively detailed in the provided results, the general mechanisms of beta-arrestin-mediated internalization and endosomal signaling observed for CLR-RAMP complexes and other GPCRs are likely applicable to the rat adrenomedullin receptor system nih.govannualreviews.org. Cell culture data, for instance, show that CGRP binding to the canonical receptor causes beta-arrestin complexes and internalization to endosomes d-nb.info. Studies on human adrenomedullin type 1 receptors also indicate negative control of signaling from endosomes by beta-arrestins researchgate.net.
Receptor Localization and Signaling Specificity Across Rat Tissues
Adrenomedullin and its receptor components exhibit widespread distribution across various rat tissues, contributing to diverse physiological functions through tissue-specific signaling. Specific adrenomedullin receptors have been identified in numerous rat tissues, with particularly high concentrations found in the lung and heart, as well as in the hypothalamus oup.comnih.gov.
Immunoreactive adrenomedullin and its mRNA have been detected in a wide array of rat tissues, including the heart, lung, and brain oup.com. Northern blot analysis has indicated that in the rat, the highest intensity of adrenomedullin expression is in the lung, followed by the adrenal gland, heart, kidney, and spleen, with lower expression levels in the duodenum and submandibular glands oup.com. In situ hybridization studies have revealed intense expression of adrenomedullin mRNA in the endometrium and epithelial cells lining the uterus, as well as in the adrenal medulla oup.comcapes.gov.br. Moderate levels of adrenomedullin mRNA expression are present in the kidney glomerulus and cortical distal tubules, ovarian corpus luteum and follicles, epithelial cells lining the bronchioles, cardiac atrium and ventricle, posterior pituitary (especially in female rats), stomach, small intestine (microvilli, mucosa, and submucosa), spleen, and pancreas capes.gov.br. Adrenomedullin mRNA expression was not detected in the testis, thymus, skeletal muscle, or liver capes.gov.br.
The distribution of adrenomedullin receptors, primarily composed of CRLR in complex with RAMPs, largely parallels that of adrenomedullin itself, suggesting autocrine or paracrine modes of action nih.gov. The mRNA for the cloned adrenomedullin receptor is most strongly expressed in the rat lung, followed by the adrenal and the ovary oup.com. Other tissues expressing adrenomedullin receptor mRNA include the heart, spleen, adrenal capsule, cerebellum, and cerebral cortex oup.com. Adrenomedullin binding has also been detected in the rat uterus oup.com.
During embryonic development in rats, the localization of the adrenomedullin receptor mirrors that of adrenomedullin, with high levels found in the primitive placenta nih.gov. The heart is the first organ to express adrenomedullin during development, and specific patterns of expression are observed in the kidney, lung, and developing tooth nih.gov.
In the rat cerebellar vermis, immunoreactivity for adrenomedullin, adrenomedullin binding sites, and the receptor components CRLR, RAMP1, RAMP2, and RAMP3 are expressed researchgate.net. Adrenomedullin binding sites are discretely and differentially distributed within the rat cerebellar cortex researchgate.net.
Adrenomedullin and its receptor component CRLR/RAMP2 mRNAs are also expressed in various rat adipose tissues, including epididymal, mesenteric, retroperitoneal, and subcutaneous adipose tissue physiology.orgnih.gov. The levels of adrenomedullin mRNA vary across these adipose depots and can be upregulated in certain tissues during the development of obesity physiology.orgnih.gov.
The specific combination of CRLR with RAMPs determines receptor identity and influences signaling specificity nih.govnih.gov. CRLR with RAMP1 functions as a CGRP receptor, while CRLR with RAMP2 or RAMP3 functions as an adrenomedullin receptor nih.gov. This differential expression of RAMPs across tissues contributes to the observed signaling specificity and diverse biological effects of adrenomedullin in rats nih.gov. For instance, adrenomedullin acts through CLR/RAMP2 and CLR/RAMP3 complexes to activate G-protein mediated pathways, leading to cell-type specific outcomes nih.gov.
Specific binding sites for adrenomedullin have also been localized in the superficial dorsal horn of the lumbar spinal cord, predominantly in laminae I and II, correlating with the presence of CLR, RAMP1, and RAMP2 immunoreactivity in these regions pnas.org. RAMP3 immunoreactivity is more broadly distributed throughout all laminae of the spinal cord pnas.org.
Adrenomedullin has also been shown to promote the differentiation of rat trophoblast stem cells (Rcho-1 cells), highlighting its role in reproductive tissues oup.com.
The varied expression patterns of adrenomedullin and its receptor components, coupled with the differential formation of receptor subtypes through RAMP association, underscore the complexity and tissue-specific nature of adrenomedullin signaling in rats.
Adrenomedullin and Receptor Component Expression in Rat Tissues
| Tissue | Adrenomedullin mRNA Expression Level oup.comcapes.gov.br | Receptor (mRNA) Expression Level oup.com | Adrenomedullin Binding Sites oup.comnih.gov |
| Lung | High | Strongest | High |
| Adrenal Gland | High | Strong | Not specified |
| Heart | High | Expressed | High |
| Kidney | High | Not specified | Not specified |
| Spleen | Moderate | Expressed | Not specified |
| Duodenum | Weak | Not specified | Not specified |
| Submandibular Glands | Weak | Lower levels | Not specified |
| Uterus (Endometrium) | Intense | Detected (binding) | Not specified |
| Ovary | Moderate | Strong | Not specified |
| Posterior Pituitary | Moderate (especially female) | Not specified | Not specified |
| Cerebellum | Not specified | Expressed | Not specified |
| Cerebral Cortex | Not specified | Expressed | Not specified |
| Adrenal Capsule | Not specified | Expressed | Not specified |
| Kidney Glomerulus | Moderate | Not specified | Not specified |
| Cortical Distal Tubules | Moderate | Not specified | Not specified |
| Ovarian Corpus Luteum | Moderate | Not specified | Not specified |
| Ovarian Follicles | Moderate | Not specified | Not specified |
| Bronchioles (Epithelial) | Moderate | Not specified | Not specified |
| Cardiac Atrium | Moderate | Not specified | Not specified |
| Cardiac Ventricle | Moderate | Not specified | Not specified |
| Stomach | Moderate | Not specified | Not specified |
| Small Intestine | Moderate | Not specified | Not specified |
| Pancreas | Moderate | Not specified | Not specified |
| Pulmonary Alveoli | Lower levels | Not specified | Not specified |
| Anterior Pituitary | Lower levels | Not specified | Not specified |
| Testis | No expression | Not specified | Not specified |
| Thymus | No expression | Not specified | Not specified |
| Skeletal Muscle | No expression | Not specified | Not specified |
| Liver | No expression | Not specified | Not specified |
| Hypothalamus | Present oup.com | Not specified | Present oup.com |
| Cerebellar Vermis | Expressed (Immunoreactivity) researchgate.net | Expressed (CRLR, RAMPs) researchgate.net | Expressed researchgate.net |
| Adipose Tissue | Expressed (epididymal, mesenteric, retroperitoneal, subcutaneous) physiology.orgnih.gov | Expressed (CRLR/RAMP2) physiology.orgnih.gov | Not specified |
| Lumbar Spinal Cord (Dorsal Horn) | Immunoreactivity pnas.org | Expressed (CLR, RAMPs) pnas.org | Specific binding sites pnas.org |
| Primitive Placenta | High (embryonic) nih.gov | High (embryonic) nih.gov | Not specified |
| Developing Tooth | Specific patterns (embryonic) nih.gov | Not specified | Not specified |
Summary of Adrenomedullin Signaling Pathways in Rat (Selected Examples)
| Cell/Tissue Type | Key Signaling Pathway(s) Activated by Adrenomedullin | Observed Effect(s) | Receptor(s) Involved (if specified) | References |
| Vascular Smooth Muscle Cells | p42/p44 ERK/MAP kinase, Phosphatidylinositol 3-kinase | Proliferation | Not mediated by human RAMP-CRLR in one study nih.gov | oup.comnih.gov |
| Adrenal Zona Glomerulosa Cells | Tyrosine kinase-MEK-1-ERKs | DNA synthesis, Proliferation | CGRP-1 receptor | nih.govahajournals.org |
| Cerebellar Vermis | ERK, Adenylyl cyclase (cAMP), Guanylyl cyclase (cGMP), Nitric oxide | Activation of pathways, Hypotensive effect (in SHR) | AM1, AM2, CGRP1 | researchgate.net |
| Interstitial Cells (Inflammation) | Inhibition of ERK and p38 MAPK | Decreased RANKL expression | Not specified | mdpi.com |
| Carcinoma-Associated Fibroblasts | ERK1/2, MAPK | Proliferation | Not specified | mdpi.com |
| Pancreatic Cancer (in rat model) | p38, Erk1/2, AKT, eNOS (MAPK, PI3K/AKT, eNOS pathways) | Enhanced migration and invasion | Not specified | mdpi.com |
| Endothelial Cells (Rat) | cAMP-dependent pathway, potentially others; IP3/Ca2+ not observed in one study. | Protection against apoptosis, not mitogenic | Not specified | oup.com |
| Cerebral Endothelial Cells | Potential involvement of IP3 system leading to eNOS activation | Protection (Adrenomedullin 2) | Not specified | researchgate.net |
| Dorsal Horn (Spinal Cord) | PI3K/Akt/GSK3β | Long-lasting heat hyperalgesia | Likely AM2 | pnas.orgnih.gov |
| Trophoblast Stem Cells | Not fully specified, promotes differentiation | Differentiation | Not specified | oup.com |
Physiological Roles of Adrenomedullin in Rat Models
Cardiovascular System Regulation
Adrenomedullin (B612762) plays a crucial role in maintaining cardiovascular homeostasis in rats through its effects on vascular tone, hemodynamics, and myocardial function.
Modulation of Vascular Tone and Vasodilation Mechanisms (Endothelium-Dependent and -Independent)
Adrenomedullin is recognized as a potent vasodilator. Its vasodilatory effects in rat models are mediated through multiple mechanisms, including both endothelium-dependent and -independent pathways. In rat aortae and renal and hindquarter vascular beds, AM exerts an endothelium-dependent vasodilatory effect via the nitric oxide (NO)–cyclic guanosine (B1672433) monophosphate (cGMP) pathway. mdpi.com This suggests that the presence and function of the endothelium are important for AM's full vasodilatory action in these vascular beds. Additionally, AM can increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in vascular smooth muscle cells by binding to its receptors, which are coupled with adenyl cyclase. mdpi.comnih.gov This cAMP-dependent mechanism contributes to the relaxation of vascular smooth muscle, leading to vasodilation, and is considered an endothelium-independent pathway. ahajournals.org Research in rat models has demonstrated a dose-dependent decrease in mean arterial pressure following intravenous infusion of synthetic rat adrenomedullin, indicating its systemic vasodilatory effect. nih.gov
Hemodynamic Effects (Cardiac Output, Heart Rate)
Here is a data table summarizing some hemodynamic effects of Adrenomedullin in rats:
| Study Model | Adrenomedullin Dose (μg/kg/min) | Cardiac Output Change | Heart Rate Change | Mean Arterial Pressure Change |
| Heart Failure Rats | 0.05 | +20% | No significant change physiology.org | -3% (slight decrease) physiology.org |
| Control Rats | 0.05 | +12% | No significant change physiology.org | -5% (slight decrease) physiology.org |
| Conscious SD Rats | 5 | Increased | Increased | Decreased (dose-dependent) nih.gov |
| Conscious SHR Rats | 5 | Increased | Increased | Decreased (dose-dependent) nih.gov |
| Normal Rats | 0.167 (5 µg total over 30 min) | Not specified | Increased (+18 bpm) nih.gov | Decreased (-11 mm Hg) nih.gov |
Myocardial Function and Cardiac Afterload Regulation
Adrenomedullin has been shown to exert effects on myocardial function in rat models. A direct positive inotropic action has been demonstrated in the isolated perfused rat heart. physiology.orgjhkcc.com.hk This suggests that AM can directly influence the contractility of the heart muscle. Furthermore, AM may play a role in regulating cardiac afterload, which is the pressure the heart must work against to pump blood. By causing vasodilation and decreasing total peripheral resistance, AM effectively reduces cardiac afterload. ahajournals.orgnih.gov This reduction in afterload can be particularly beneficial in conditions like heart failure, where increased afterload impairs cardiac function. Studies in rats with myocardial infarction have also indicated that AM administration can improve cardiac remodeling and function, reducing left ventricular end-diastolic pressure and collagen volume fraction in the non-infarcted area. oup.comoup.comahajournals.org
Renal System Homeostasis
Adrenomedullin significantly impacts renal function in rats, contributing to fluid and electrolyte balance through its effects on diuresis, natriuresis, glomerular filtration rate, and renal blood flow.
Diuresis and Natriuresis Mechanisms
A prominent effect of adrenomedullin in rat models is its ability to induce diuresis (increased urine production) and natriuresis (increased sodium excretion). physiology.orgoup.com Intrarenal infusion of AM has been shown to result in marked diuretic and natriuretic responses. oup.comphysiology.org These effects are associated with an increase in glomerular filtration rate and a decrease in distal tubular sodium reabsorption. oup.comphysiology.org Low doses of AM can increase urine flow and urinary sodium excretion without altering hemodynamic variables, while higher doses can further enhance these effects alongside hemodynamic changes. physiology.org The natriuretic action of AM in rats may be mediated, in part, by the release of endogenous NO, as inhibition of NO synthesis can attenuate the renal response to AM. oup.com
Here is a data table illustrating the diuretic and natriuretic effects of Adrenomedullin in rats:
| Study Model | Adrenomedullin Dose (μg/kg/min) | Urine Flow Change | Urinary Sodium Excretion Change |
| Heart Failure Rats | 0.01 | +21% | +109% |
| Control Rats | 0.01 | +29% | +123% |
| Heart Failure Rats | 0.05 | Increased | Increased |
| Control Rats | 0.05 | Increased | Increased |
| Normal Rats | 0.167 (5 µg total over 30 min) | Increased (trend, P=0.08) nih.gov | Increased (+465 nEq/min during infusion) nih.gov |
Glomerular Filtration Rate (GFR) and Renal Blood Flow Modulation
Adrenomedullin influences renal hemodynamics by modulating glomerular filtration rate (GFR) and renal blood flow (RBF). Studies in rats have shown that intravenous or intrarenal infusion of AM can increase renal blood flow. nih.govnih.govphysiology.org This increase in RBF contributes to the enhanced filtration in the kidneys. While some studies report an increase in GFR with AM administration, others indicate that lower doses may increase urine flow and sodium excretion without significantly changing GFR. physiology.orgnih.govphysiology.org For example, a high dose of AM significantly increased GFR in both heart failure and control rats. physiology.org The ability of AM to dilate renal arteries contributes to the observed increases in RBF and, in some cases, GFR. physiology.org
Here is a data table showing the effects of Adrenomedullin on GFR and Renal Blood Flow in rats:
| Study Model | Adrenomedullin Dose (μg/kg/min) | Glomerular Filtration Rate (GFR) Change | Renal Blood Flow (RBF) / Effective Renal Plasma Flow (ERPF) Change |
| Heart Failure Rats | 0.05 | +10% | +25% (ERPF) |
| Control Rats | 0.05 | +16% | +46% (ERPF) |
| Aortocaval Shunt Rats | 0.5 | Increased (+0.79 ml/min) nih.gov | Significantly increased nih.gov |
| Control Rats | 0.5 | Increased (+1.1 ml/min) nih.gov | Significantly increased nih.gov |
| Normal Rats | 0.167 (5 µg total over 30 min) | No significant change nih.gov | Increased (+0.6 ml/min/g kidney wt during infusion) nih.gov |
Renin Release Regulation
The role of adrenomedullin in regulating renin release in rats appears complex, with both stimulatory and inhibitory effects reported depending on the experimental conditions. In isolated perfused rat kidneys, ADM has been shown to dose-dependently increase renin release. oup.comahajournals.org Studies using primary cultures of mouse juxtaglomerular granular cells also demonstrated that ADM augmented renin release, renin mRNA accumulation, and cAMP production in a concentration- and time-dependent manner. oup.comahajournals.org These findings suggest that ADM may act as a local stimulatory factor in the control of renin secretion and gene expression. oup.comahajournals.org
Conversely, other research indicates that chronic administration of ADM can lead to reductions in plasma renin activity. For instance, chronic infusion of ADM in renovascular hypertensive rats significantly reduced plasma renin activity. ahajournals.org Similarly, long-term ADM infusion in Dahl salt-sensitive rats inhibited increases in plasma renin concentration. ahajournals.org It has been proposed that the inhibitory effect on renin release might be mediated via a nitric oxide-cGMP pathway, as ADM can activate endothelial NO synthase and cGMP is an intracellular mediator of renin release inhibition. ahajournals.org The discrepancy between acute and chronic effects, or in vitro versus in vivo findings, might be partly attributed to the hypotensive effects of ADM in vivo, which could reflexively influence renin secretion. ahajournals.org
Aldosterone (B195564) Production and Electrolyte Balance Control
Adrenomedullin has been shown to inhibit aldosterone production in rats, contributing to the control of electrolyte balance. In vitro studies using dispersed rat adrenal zona glomerulosa cells demonstrated that ADM inhibits aldosterone secretion. ahajournals.orgoup.comnih.gov In vivo experiments further support this inhibitory role. In rats fed a sodium-deficient diet or subjected to bilateral nephrectomy, conditions that increase aldosterone production, injection of synthetic human adrenomedullin significantly inhibited these increases in both plasma and adrenal aldosterone concentrations. ahajournals.orgnih.gov
For example, in rats on a sodium-deficient diet, plasma aldosterone concentration was significantly increased (4770.1 ± 364.3 pmol/L) compared to rats on a normal diet (170.6 ± 33.6 pmol/L). ahajournals.org Administration of ADM significantly reduced this elevated plasma aldosterone concentration to 2648.9 ± 313.2 pmol/L. ahajournals.org Similarly, adrenal aldosterone concentration was increased by a sodium-deficient diet (57.34 ± 3.27 pmol per adrenal) and significantly inhibited by ADM administration (44.28 ± 4.94 pmol per adrenal). ahajournals.org
Table 1: Effect of Adrenomedullin on Aldosterone Concentration in Sodium-Deficient Rats
| Group | Plasma Aldosterone (pmol/L) | Adrenal Aldosterone (pmol/adrenal) |
| Normal Diet | 170.6 ± 33.6 | 11.76 ± 1.39 |
| Sodium-Deficient | 4770.1 ± 364.3 | 57.34 ± 3.27 |
| Sodium-Deficient + ADM | 2648.9 ± 313.2 | 44.28 ± 4.94 |
Data derived from reference ahajournals.org. Values are mean ± SEM.
In nephrectomized rats, increased plasma and adrenal aldosterone concentrations were also significantly inhibited by ADM. ahajournals.orgnih.gov These findings suggest that ADM plays a physiological role in controlling aldosterone production and thus influencing electrolyte balance in rats. ahajournals.orgnih.gov Chronic salt loading has also been shown to upregulate the expression of adrenomedullin and its receptors in the adrenal glands and kidneys of rats, further suggesting a role for ADM in maintaining water and electrolyte balance under such conditions. nih.gov
Central Nervous System Function
Adrenomedullin immunoreactivity is widely distributed in the rat CNS, including neurons throughout the brain and spinal cord, as well as in vascular endothelial cells and perivascular glial cells. researchgate.netnih.govnih.gov This widespread distribution suggests a significant role for ADM in neuronal function and the regulation of regional blood flow within the CNS. nih.gov
Neurotransmitter, Neuromodulator, and Neurohormone Roles
Immunohistochemical, electrophysiological, and pharmacological studies in rats suggest that ADM in the CNS can act as a neurotransmitter, neuromodulator, or neurohormone. researchgate.netnih.govoup.com The presence of ADM immunoreactivity in neuronal cytoplasm and occasionally in terminal boutons supports its potential role in neuronal communication. researchgate.netnih.govnih.gov Specific ADM receptors are also found throughout the rat brain, including the hypothalamus. oup.com The diverse functions attributed to ADM in the CNS, such as influencing feeding behavior, sympathetic outflow, and cardiovascular and gastric motor function, further support its multifaceted roles. physiology.orgpsu.edu
Regulation of Fluid and Electrolyte Balance (Thirst, Salt Appetite)
Adrenomedullin contributes to blood volume regulation through its effects on the CNS control of thirst and salt appetite in rats. researchgate.netbioscientifica.com Central administration of ADM has been shown to inhibit water intake induced by angiotensin II. researchgate.net It also inhibits salt appetite induced by hypovolemia. researchgate.netnih.gov
Studies involving intracerebroventricular (ICV) administration of ADM in rats have demonstrated a dose-related inhibition of saline drinking stimulated by isotonic hypovolemia. nih.gov This inhibitory effect was long-lasting and reversible. nih.gov Furthermore, passive immunoneutralization of central ADM with antiserum resulted in a significant augmentation of saline drinking, suggesting a physiological relevance for endogenous brain-derived ADM in inhibiting salt intake. nih.gov
Compromising endogenous brain-derived ADM production using a ribozyme led to exaggerated thirst and salt appetite in rats. bioscientifica.comphysiology.org This highlights the importance of endogenous brain-derived ADM in the short-term control of water and salt intake. physiology.org
Hypothalamo-Neurohypophysial System Interactions (Oxytocin Secretion)
Adrenomedullin interacts with the hypothalamo-neurohypophysial system in rats, particularly influencing oxytocin (B344502) secretion. ADM-like immunoreactive cells are localized in the hypothalamus, including the paraventricular (PVN) and supraoptic nuclei (SON), which synthesize oxytocin (OXT) and vasopressin (AVP). oup.comnih.gov Abundant ADM-immunoreactive fibers and varicosities are found in the hypothalamo-neurohypophysial tract and the internal zone of the median eminence. nih.gov
ICV administration of ADM in rats causes a marked increase in plasma oxytocin concentration. oup.comnih.gov This effect appears to be mediated by the activation of hypothalamic oxytocin-secreting cells. oup.comnih.gov Studies using immunohistochemistry for Fos protein and in situ hybridization histochemistry for c-fos mRNA have shown that central administration of ADM induces Fos-like immunoreactivity and increases c-fos mRNA expression in the PVN and SON, predominantly in oxytocin-immunoreactive cells rather than vasopressin-immunoreactive cells. oup.comnih.gov This induction is reduced by pretreatment with an ADM receptor antagonist. oup.comnih.gov
Compromise of central ADM production with a ribozyme significantly blunted the release of oxytocin into plasma when plasma tonicity was elevated with sodium. bioscientifica.com This suggests that brain-derived ADM controls oxytocin release in response to altered plasma sodium levels. bioscientifica.com The inhibitory action of central ADM on NaCl intake may be mediated via its effects on oxytocin release in the rat. bioscientifica.com
Regional Specificity of Adrenomedullin Action in Brain Regions (e.g., Cerebellum, Hypothalamus, Spinal Cord)
Adrenomedullin and its receptors are expressed in numerous regions of the rat brain and spinal cord, demonstrating regional specificity of action. researchgate.netnih.govmdpi.comnih.govspandidos-publications.com
In the cerebellum, ADM immunoreactivity, binding sites, and receptor components (CRLR, RAMP1, RAMP2, and RAMP3) are detected. researchgate.net Immunoreactivity has been localized in the lateral, interpositus, and medial nuclei, as well as in the molecular layer, Purkinje cells, and granular cells of the cerebellar cortex. researchgate.net Studies suggest that cerebellar adrenomedullin plays an important role in the regulation of blood pressure. nih.gov
The hypothalamus, particularly the PVN and SON, shows high levels of preproadrenomedullin mRNA expression and ADM immunoreactivity. researchgate.netnih.govnih.govnih.gov This is consistent with ADM's role in regulating fluid and electrolyte balance and interacting with the hypothalamo-neurohypophysial system. nih.gov
In the spinal cord, ADM immunoreactivity is found in neurons in area 9 of the anterior horn. nih.gov Preproadrenomedullin mRNA is also found in the intermediolateral cell column of the spinal cord. nih.gov Increased expression of ADM has been observed after spinal cord injury in rats. spandidos-publications.com
Other brain regions with significant ADM immunoreactivity or receptor expression include the cerebral cortex (widely distributed), thalamus, adenohypophysis, neurohypophysis, brainstem, medulla oblongata, midbrain, and amygdala. researchgate.netnih.gov The widespread distribution of ADM and its receptors throughout the nervous system underscores its significant and multifaceted role in neural function in rats. mdpi.com
Table 2: Distribution of Adrenomedullin Immunoreactivity/mRNA in Rat CNS Regions
| Brain Region | ADM Immunoreactivity/mRNA | Specific Localization Examples |
| Cerebral Cortex | Widely distributed researchgate.netnih.gov | Multipolar neurons, pyramidal cells (layers IV-VI) nih.gov |
| Thalamus | High levels researchgate.netnih.gov | |
| Hypothalamus | High levels researchgate.netnih.govnih.gov | PVN, SON (neurons) nih.govnih.govnih.gov |
| Adenohypophysis | High levels researchgate.net | |
| Neurohypophysis | High levels researchgate.net | Fibers and varicosities in hypothalamo-neurohypophysial tract nih.gov |
| Brainstem | Present researchgate.netnih.gov | Autonomic nuclei (NTS, LPBN, RVLM), Medulla oblongata, Midbrain researchgate.net |
| Cerebellum | Present researchgate.netnih.govmdpi.com | Lateral, interpositus, medial nuclei, Purkinje cells, granular cells researchgate.netnih.gov |
| Amygdala | Present researchgate.net | |
| Spinal Cord | Present researchgate.netnih.govnih.govnih.govspandidos-publications.com | Neurons in anterior horn (Area 9), Intermediolateral cell column nih.govnih.gov |
Based on information from provided search results.
Endocrine System Modulation
Adrenomedullin interacts with the endocrine system in rats, notably affecting adrenal gland function and the hypothalamic-pituitary-adrenal (HPA) axis.
Adrenal Gland Function (Aldosterone Secretion)
The adrenal gland, specifically the zona glomerulosa, is a site of both adrenomedullin synthesis and receptor expression in rats, suggesting a potential autocrine or paracrine regulatory role bioscientifica.com. Studies on dispersed rat adrenal zona glomerulosa cells have yielded conflicting results regarding adrenomedullin's effect on aldosterone secretion. Some in vitro studies indicate that adrenomedullin can inhibit aldosterone secretion stimulated by angiotensin II and potassium, but not by ACTH nih.gov. Conversely, other research using intact rat adrenal capsular preparations in vitro has shown that adrenomedullin causes a dose-dependent increase in aldosterone secretion, accompanied by a parallel increase in cAMP release tandfonline.com. This stimulatory effect was attenuated by a protein kinase A inhibitor, suggesting mediation through cAMP generation bioscientifica.comtandfonline.com. Adrenomedullin did not affect ACTH-stimulated aldosterone secretion in these preparations but significantly inhibited endothelin-1 (B181129) stimulated secretion tandfonline.com.
In vivo studies in rats have also explored this relationship. In rats with stimulated aldosterone production (induced by a sodium-deficient diet or bilateral nephrectomy), administration of synthetic human adrenomedullin significantly inhibited the increases in both plasma and adrenal aldosterone concentrations ahajournals.orgahajournals.org. This suggests an inhibitory role of adrenomedullin on aldosterone production under conditions of elevated aldosterone synthesis in the whole animal ahajournals.orgahajournals.org.
The discrepancy between in vitro findings (both stimulation and inhibition) and in vivo observations (inhibition) highlights the complexity of adrenomedullin's action on aldosterone secretion in rats, potentially involving different experimental setups (dispersed cells vs. intact tissue), the presence of other factors in the in vivo environment, or variations in receptor expression or signaling pathways bioscientifica.comnih.govtandfonline.com.
Interaction with Hypothalamic-Pituitary-Adrenal (HPA) Axis
Adrenomedullin has been shown to interact with the HPA axis in rats, a key system involved in the stress response. Adrenomedullin levels are increased in the pituitary gland, plasma, and adrenal glands in response to acute stress, such as immobilization or cold exposure, suggesting a role in counteracting HPA activation ekb.egresearchgate.netnih.govnih.gov.
Intracerebroventricular administration of adrenomedullin in conscious, unrestrained male rats leads to elevated plasma corticosterone (B1669441) levels dntb.gov.ua. This effect is abrogated by pretreatment with a CRH antagonist, indicating that adrenomedullin activates the HPA axis by stimulating the release of corticotropin-releasing hormone (CRH) into the hypophyseal portal vessels dntb.gov.ua. This suggests that adrenomedullin produced in the brain may act as a neuromodulator of the hormonal stress response dntb.gov.ua.
Immune System and Anti-Inflammatory Responses
Adrenomedullin demonstrates significant immunomodulatory and anti-inflammatory properties in rat models. It is expressed by immune cells, including macrophages, and its expression is often increased during inflammation nih.govwikipedia.orgnih.gov.
Modulation of Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
Adrenomedullin influences the production and secretion of various cytokines in rat immune cells. Studies using LPS-stimulated rat alveolar macrophages have shown that adrenomedullin can significantly inhibit the release of cytokine-induced neutrophil chemoattractant (CINC), a member of the interleukin-8 family, potentially through a cAMP-dependent mechanism frontiersin.orgnih.gov.
Research on NR8383 rat macrophages activated by lipopolysaccharide (LPS) has provided detailed insights into adrenomedullin's effects on pro-inflammatory cytokines. Adrenomedullin increased the initial secretion of IL-1β and significantly increased basal and LPS-induced IL-6 secretion by 2- to 15-fold nih.govoup.com. However, it reduced the secretion of TNF-α from LPS-stimulated cells by 34–56% nih.govoup.com. This suggests that adrenomedullin can have differential effects on cytokine production, potentially playing roles in both the initiation and propagation of the inflammatory response nih.govoup.com.
In a rat endotoxemia model, coadministration of adrenomedullin and adrenomedullin-binding protein-1 (AMBP-1) attenuated the TNF-α response frontiersin.orgnih.gov. Adrenomedullin has also been shown to decrease TNF-α production in cultured rat uterine tissue oup.com.
Data on Adrenomedullin's Effects on Cytokine Secretion in LPS-Stimulated NR8383 Rat Macrophages:
| Cytokine | Effect of Adrenomedullin (vs. LPS alone) | Fold Change / Percentage Change |
| IL-1β | Increased initial secretion | Not specified as fold change |
| IL-6 | Increased basal and LPS-induced secretion | 2- to 15-fold increase |
| TNF-α | Reduced secretion | 34–56% reduction |
| CINC | Significantly inhibited secretion | Not specified as percentage |
Effects on Macrophages and Alveolar Cells
Macrophages and alveolar cells are key components of the immune response, and adrenomedullin has demonstrated effects on their function in rats. Adrenomedullin and its receptors are expressed by macrophages, and this expression is increased by inflammatory stimuli nih.govresearchgate.net.
In rat alveolar macrophages stimulated with LPS, adrenomedullin significantly inhibited CINC secretion frontiersin.orgnih.gov. This inhibition was associated with increased cAMP levels in these cells, suggesting a cAMP-dependent mechanism nih.gov. Alveolar macrophages from rats with heart failure show increased adrenomedullin mRNA expression, indicating that these cells can be a source of adrenomedullin in certain pathological states researchgate.net.
Studies on NR8383 rat macrophages have shown that adrenomedullin modulates the secretion of IL-1β, IL-6, and TNF-α, as detailed in the cytokine modulation section nih.govoup.com. Adrenomedullin has also been shown to suppress TNF-α release from rat Kupffer cells revistanefrologia.com.
Other Physiological Processes
Beyond its roles in the endocrine and immune systems, adrenomedullin in rat models is involved in several other physiological processes. It is a potent vasodilator, reducing systemic and peripheral vascular resistance and decreasing blood pressure openaccesspub.orgmdpi.com. Adrenomedullin increases renal blood flow, urine flow, and urinary sodium excretion in rats, demonstrating direct renovascular and tubular effects annualreviews.orgnih.govnih.govphysiology.orgnih.govahajournals.org. This renal vasodilation is mediated by nitric oxide annualreviews.orgnih.govahajournals.orgahajournals.org.
Adrenomedullin has also been implicated in cardiovascular function, increasing cardiac output and heart rate in rats openaccesspub.orgmdpi.comnih.govphysiology.org. It can have a positive inotropic effect on the rat heart via Ca++ and CGRP receptor-dependent pathways openaccesspub.org. In models of heart failure in rats, adrenomedullin infusion has shown beneficial hemodynamic and renal effects, including increased cardiac output, glomerular filtration rate, and effective renal plasma flow, along with diuresis and natriuresis nih.govphysiology.org.
Adrenomedullin may also play a role in regulating feeding behavior in rats, as intracerebroventricular administration has been shown to decrease food intake oup.com. This effect appears to be mediated, at least in part, via CGRP receptors oup.com. Furthermore, adrenomedullin is expressed in the gastrointestinal tract of rats and is involved in regulating various functions, including gastric emptying, gastric acid release, and intestinal barrier function mdpi.com. Adrenomedullin immunoreactivity appears early in embryonic development in the rat pancreas mdpi.com.
Bone Metabolism and Bone Mineral Density
Research in rat models suggests that adrenomedullin plays a role in bone metabolism. Adrenomedullin is mitogenic to fetal rat osteoblastic cells in vitro at periphysiological concentrations and promotes bone growth in vivo in adult mice oup.com. Unlike amylin and calcitonin, adrenomedullin does not suppress bone resorption oup.com. Studies have shown the coexpression of adrenomedullin and its receptors in primary rat osteoblasts, suggesting a potential autocrine/paracrine mechanism for stimulating osteoblast proliferation and activity oup.comnih.gov.
While adrenomedullin has shown anabolic potential for bone matrix, studies investigating its effect on segmental bone defect healing in rats have yielded mixed results. One study using a 2-mm segmental bone defect model in the radius of Wistar rats found that while adrenomedullin positively affected bone mineral density (BMD) at a dose of 15 µg, it did not show significant healing in the segmental defect site at different dose regimens nih.govnih.govtrdizin.gov.trresearchgate.netresearchgate.netaott.org.tr. However, another study investigating Adrenomedullin 2 (ADM2), also a member of the calcitonin family, in a rat distraction osteogenesis model, reported that ADM2 administration accelerated bone consolidation and significantly increased BMD and bone volume fraction (BV/TV) in the distraction regenerates frontiersin.org.
Data from a study on the effect of adrenomedullin on segmental bone defects in rats showed the following results for Bone Mineral Density (BMD) at 8 weeks nih.govnih.govtrdizin.gov.trresearchgate.netresearchgate.netaott.org.tr:
| Group | Adrenomedullin Dose (µg) | BMD (g/cm³) | Statistical Significance (vs Control) |
| Control | 0 | [Data needed] | - |
| Study (8-week) | 15 | [Data needed] | P = .001 |
| Study (8-week) | 30 | [Data needed] | P > .05 |
Note: Specific BMD values for the control and study groups at 8 weeks with 15 µg and 30 µg were mentioned as statistically significant or not, but the exact numerical values were not explicitly provided in the search snippets for direct inclusion in the table. The table structure is based on the described findings.
Another study using ADM2 in a rat distraction osteogenesis model reported significantly higher BMD and BV/TV in the ADM2 group compared to the control group after 2 and 4 weeks of consolidation frontiersin.org.
Reproductive System (Trophoblast Stem Cell Differentiation)
Adrenomedullin appears to play versatile functions in pregnancy, and abnormal plasma levels have been associated with pregnancy complications in humans oup.com. Accumulating data suggest that adrenomedullin regulates trophoblast cell growth, migration, and invasion oup.comoup.comresearchgate.net. Studies using Rcho-1 rat trophoblast stem cells have indicated that adrenomedullin promotes the differentiation of these cells into trophoblast giant cells in a dose-dependent manner, and this process involves adrenomedullin receptors oup.comhku.hk. The expression of adrenomedullin receptors and immunoreactivity are present in the rat brain physiology.org. Adrenomedullin shows a spatiotemporal pattern in the female reproductive system of pregnant rats researchgate.net.
Research findings on the effect of adrenomedullin on Rcho-1 rat trophoblast stem cell differentiation include:
Adrenomedullin promotes but does not induce differentiation oup.com.
The effect is dose-dependent oup.com.
Adrenomedullin receptors are involved oup.com.
Differentiation medium reduced the expression of trophoblast stem cell marker genes (Esrrb, Id1) oup.com.
Regulation of Feeding Behavior
Adrenomedullin acts in the central nervous system to influence feeding behavior in rats physiology.org. Studies in fasted rats have shown that intracerebroventricular administration of adrenomedullin decreases food intake in a dose-dependent manner oup.comnih.govresearchgate.net. For instance, a dose of 1.7 nmol adrenomedullin decreased 2-hour food intake by 57% oup.comnih.govresearchgate.net. Adrenomedullin shares sequence homology with calcitonin gene-related peptide (CGRP), another central anorectic agent, and binding sites for both are present in the hypothalamus oup.comnih.govresearchgate.net. Adrenomedullin competes for both adrenomedullin- and CGRP-binding sites in hypothalamic membranes, showing high-affinity binding at both oup.comnih.gov. The reduction in food intake induced by adrenomedullin was found to be mediated, at least in part, via CGRP receptors, as the effect of adrenomedullin was partially inhibited by coadministration of the CGRP receptor antagonist CGRP-(8-37) oup.comnih.gov.
Data on the effect of intracerebroventricular adrenomedullin on 2-hour food intake in fasted rats:
| Adrenomedullin Dose (nmol) | 2-hour Food Intake (% Reduction) | Statistical Significance |
| 1.7 | 57 | P < 0.01 oup.com |
| 5.0 | 66 | P < 0.01 oup.com |
Ribozyme compromise of endogenous brain-derived adrenomedullin has been shown to lead to increased food intake in ad libitum fed rats, suggesting that endogenous adrenomedullin is a physiological regulator of ingestive behaviors bioscientifica.com.
Pathophysiological Implications of Adrenomedullin in Rat Disease Models
Cardiovascular Disorders
ADM exerts profound effects on the cardiovascular system, influencing blood pressure, cardiac function, and vascular structure. Its role has been particularly illuminated in rat models of hypertension, heart failure, and vascular remodeling.
Hypertension Models (e.g., DOCA-Salt, Obesity-Related Hypertension)
In the deoxycorticosterone acetate (B1210297) (DOCA)-salt model of hypertension, which mimics volume-overload hypertension, adrenomedullin (B612762) has demonstrated significant protective effects. Gene delivery of human ADM in DOCA-salt hypertensive rats resulted in a prolonged and significant reduction in blood pressure. ahajournals.org A maximal decrease of 41 mm Hg was observed nine days after a single injection of the human ADM gene. ahajournals.org This hypotensive effect was sustained for nearly 20 days. ahajournals.org
Similarly, in models of obesity-related hypertension (OH) induced by a high-fat diet in rats, administration of ADM has been shown to improve blood pressure and other related parameters. mdpi.comnih.gov A four-week treatment with ADM not only lowered blood pressure but also attenuated systemic and local inflammation and oxidative stress in the hearts of these rats. mdpi.comnih.gov Furthermore, ADM treatment has been observed to decrease body weight in diet-induced obese rats. mdpi.com The beneficial effects of ADM in these models are thought to be mediated, in part, through the receptor-mediated AMP-activated protein kinase (AMPK) pathway and by inhibiting the Angiotensin II type 1 receptor. nih.gov
Table 1: Effects of Adrenomedullin in Rat Hypertension Models
| Model | Intervention | Key Findings | Reference |
|---|---|---|---|
| DOCA-Salt Hypertension | Human ADM gene delivery | Prolonged reduction in blood pressure (maximal reduction of 41 mm Hg) | ahajournals.org |
| Obesity-Related Hypertension | 4-week ADM treatment | Improved blood pressure, attenuated inflammation and oxidative stress | mdpi.comnih.gov |
Heart Failure and Myocardial Infarction Models
The role of adrenomedullin in heart failure and following myocardial infarction (MI) has been extensively investigated in rat models. In rats with heart failure induced by an aortocaval fistula, plasma ADM levels are elevated, suggesting a compensatory response. nih.gov
Following MI induced by coronary artery ligation, both plasma and cardiac tissue levels of ADM increase. nih.govoup.com Continuous infusion of ADM in post-MI rats has been shown to yield significant benefits. One study demonstrated that a four-week infusion of ADM reduced the heart weight to body weight ratio, decreased myocyte size, and lowered the collagen volume fraction in the non-infarcted area of the left ventricle. nih.govoup.com Notably, this treatment also led to a significant decrease in left ventricular end-diastolic pressure from 8.8 mmHg in saline-treated MI rats to 4.4 mmHg in ADM-treated rats, without a significant effect on arterial pressure. nih.govoup.com Another study found that a 7-day infusion of ADM immediately after MI improved long-term survival and ameliorated the progression of left ventricular remodeling and heart failure. nih.gov
Furthermore, in a rat model of ischemia/reperfusion injury, ADM infusion significantly reduced left ventricular end-diastolic pressure and the number of apoptotic myocytes. nih.gov
Table 2: Effects of Adrenomedullin in Rat Myocardial Infarction Models
| Parameter | MI + Saline | MI + Adrenomedullin | Reference |
|---|---|---|---|
| Heart Weight/Body Weight (g/kg) | 4.4 ± 0.2 | 3.6 ± 0.1 | nih.govoup.com |
| Myocyte Size (μm²) | 922 ± 23 | 868 ± 10 | nih.govoup.com |
| Collagen Volume Fraction (%) | 7.6 ± 0.8 | 4.8 ± 0.5 | nih.govoup.com |
| LV End-Diastolic Pressure (mmHg) | 8.8 ± 1.8 | 4.4 ± 0.5 | nih.govoup.com |
| Survival Rate (9 weeks post-MI) | 59% | 81% | nih.gov |
Vascular Remodeling and Arterial Stiffness
Adrenomedullin plays a crucial role in modulating vascular structure and function. In rat models, ADM has been shown to inhibit vascular smooth muscle cell proliferation and migration, key processes in vascular remodeling. ahajournals.org In obesity-related hypertension models, ADM treatment improved vascular remodeling and arterial stiffness. nih.gov This was associated with a reduction in vascular inflammation, oxidative stress, and calcification in the aorta. nih.gov The underlying mechanisms appear to involve the suppression of adventitial fibroblast proliferation and a reduction in extracellular matrix accumulation. ahajournals.org Studies have also indicated a correlation between plasma ADM levels and pulse wave velocity, a measure of arterial stiffness, suggesting a pathophysiological role for ADM in arteriosclerotic vascular diseases. ahajournals.org
Renal Pathologies
Adrenomedullin also demonstrates significant renoprotective effects in various rat models of kidney disease.
Contrast-Induced Nephropathy
In a rat model of contrast-induced nephropathy (CIN), a condition characterized by renal vasoconstriction and medullary hypoxia, adrenomedullin has shown a preventive role. revistanefrologia.comrevistanefrologia.com In Wistar albino rats subjected to dehydration and administration of a high-osmolar contrast agent, pre-treatment with ADM led to significantly better renal function parameters. revistanefrologia.comrevistanefrologia.com Specifically, serum cystatin-C levels on day 6 were significantly lower in the group receiving both ADM and contrast media compared to the group receiving only contrast media. revistanefrologia.comrevistanefrologia.com Furthermore, ADM administration significantly lowered daily protein excretion rates and attenuated the changes in daily urine output and creatinine (B1669602) clearance. revistanefrologia.com
Table 3: Effects of Adrenomedullin in Rat Contrast-Induced Nephropathy Model
| Parameter (Day 6) | Contrast Media Group | Adrenomedullin + Contrast Media Group | Reference |
|---|---|---|---|
| Serum Cystatin-C | Significantly higher | Significantly lower | revistanefrologia.comrevistanefrologia.com |
| Daily Protein Excretion | Significantly increased | Significantly lower than CM group | revistanefrologia.com |
Drug-Induced Nephrotoxicity (e.g., Doxorubicin)
Doxorubicin (DOX), an effective anticancer drug, is known to cause nephrotoxicity. Studies in Wistar rats have demonstrated that adrenomedullin can mitigate this adverse effect. mdpi.com Administration of ADM to rats treated with DOX improved biochemical markers of renal function and significantly reduced oxidative damage. mdpi.com In DOX-treated rats, there was a significant increase in the tissue levels of malondialdehyde (MDA), a marker of lipid peroxidation, and a decrease in catalase (CAT) activity and glutathione (B108866) (GSH) levels. mdpi.com Co-treatment with ADM led to an increase in GSH levels and had a protective effect against the DOX-induced increase in 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. mdpi.com These protective effects are attributed to ADM's antioxidant, anti-inflammatory, anti-apoptotic, and anti-pyroptotic properties. mdpi.com
Table 4: Effects of Adrenomedullin on Oxidative Stress Markers in Doxorubicin-Induced Nephrotoxicity in Rats
| Marker | Doxorubicin Group | Doxorubicin + Adrenomedullin Group | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Significantly increased | Reduced compared to DOX group | mdpi.com |
| Catalase (CAT) Activity | Decreased | Increased compared to DOX group | mdpi.com |
| Glutathione (GSH) Level | Decreased | Increased compared to DOX group | mdpi.com |
| 8-OHdG Level | Significantly increased | Protective effect observed | mdpi.com |
Ischemia-Reperfusion Injury in the Kidney
In rat models of renal ischemia-reperfusion (I/R) injury, adrenomedullin has demonstrated significant protective effects. revistanefrologia.commdpi.com Studies show that ADM can attenuate kidney damage and preserve renal function when administered in these models. revistanefrologia.commdpi.comphysiology.org
Following renal I/R injury in rats, there is a notable increase in plasma levels of endogenous ADM, while plasma levels of ADM binding protein-1 (AMBP-1) are markedly decreased. nih.gov The injury is characterized by increased renal water content and elevated serum levels of tissue injury markers such as creatinine and blood urea (B33335) nitrogen (BUN). mdpi.comnih.gov Treatment with human ADM, particularly in combination with AMBP-1, has been shown to decrease renal water content and lower the plasma levels of creatinine and BUN. nih.gov
Histopathological evaluations reveal that I/R injury causes significant tubular damage and medullary congestion. revistanefrologia.comphysiology.org Specifically, 24 hours after the ischemic insult, the outer medulla shows necrotic tubular segments, detached epithelial cells, pyknotic nuclei, interstitial edema, and tubular casts. physiology.org Administration of ADM has been observed to result in slightly better scores for tubular damage and medullary congestion. revistanefrologia.com Furthermore, ADM treatment has been shown to regenerate kidney function and tissue, as indicated by a significant attenuation of the increase in urinary kidney injury molecule-1 (KIM-1) and a decrease in creatinine clearance induced by nephrotoxic agents. mdpi.com
The protective mechanisms of ADM in renal I/R injury are attributed to its powerful antioxidant, anti-apoptotic, and anti-inflammatory properties. mdpi.com The expression of ADM itself is upregulated in the kidney in response to hypoxic and ischemic conditions. physiology.org Reperfusion following a global ischemic insult stimulates total kidney ADM mRNA abundance. physiology.org
Table 1: Effects of Adrenomedullin in Rat Models of Renal Ischemia-Reperfusion Injury
| Parameter | Observation in I/R Injury Model | Effect of Adrenomedullin (ADM) Administration | Reference |
|---|---|---|---|
| Plasma ADM | Significantly increased | - | nih.gov |
| Plasma AMBP-1 | Markedly decreased | - | nih.gov |
| Serum Creatinine | Significantly increased | Significantly decreased | mdpi.comnih.gov |
| Blood Urea Nitrogen (BUN) | Significantly increased | Significantly decreased | mdpi.comnih.gov |
| Renal Water Content | Significantly increased | Decreased | nih.gov |
| Tubular Damage | Present | Attenuated | revistanefrologia.comphysiology.org |
| Urinary KIM-1 | Significantly increased | Significantly attenuated | mdpi.com |
| Creatinine Clearance | Decreased | Attenuated | mdpi.com |
Central Nervous System Disorders
In rat models of cerebral ischemia-reperfusion (I/R) injury, adrenomedullin (ADM) has been shown to have a neuroprotective effect. scienceopen.comscielo.br These models, often induced by bilateral common carotid artery occlusion, demonstrate that ADM can mitigate the damage caused by the ischemic event. scienceopen.comscielo.br
Studies have found that ADM expression is naturally upregulated in the cerebral cortex of rats following ischemia-reperfusion. nih.gov This increased expression is observed in numerous large pyramidal neurons and some smaller neurons, as well as in endothelial cells, with the intensity of immunoreactivity increasing with the duration of reperfusion. nih.gov Notably, neurons that show immunoreactivity for ADM tend to maintain a normal morphology, whereas non-immunoreactive neurons often appear damaged, suggesting a cell-specific protective role for the peptide. nih.gov
When administered exogenously, ADM has been shown to improve outcomes in cerebral I/R models. scienceopen.comscielo.br In rats subjected to cerebral I/R, there is a significant increase in brain malondialdehyde (MDA), an indicator of oxidative stress, and a decrease in the number of viable neurons. scienceopen.comscielo.brnih.gov Treatment with ADM leads to a significant reduction in brain MDA levels and a significant increase in the number of neurons compared to untreated I/R rats. scienceopen.comscielo.br Furthermore, ADM administration significantly increases the levels of the antioxidant enzymes glutathione peroxidase (GPx) and superoxide (B77818) dismutase (SOD) in the brain. scienceopen.comscielo.br Histopathological analysis reveals that apoptotic changes are significantly decreased in the ADM-treated group, with cell structures appearing more similar to those in control animals. scienceopen.comscielo.br
These findings suggest that ADM's protective effects in cerebral I/R injury are mediated through the reduction of oxidative stress and the inhibition of apoptosis. ahajournals.org
Table 2: Effects of Adrenomedullin in Rat Models of Cerebral Ischemia-Reperfusion Injury
| Parameter | Observation in I/R Injury Model | Effect of Adrenomedullin (ADM) Administration | Reference |
|---|---|---|---|
| Brain Malondialdehyde (MDA) | Significantly increased | Significantly decreased | scienceopen.comscielo.brnih.gov |
| Brain Glutathione Peroxidase (GPx) | Decreased | Significantly increased | scienceopen.comscielo.br |
| Brain Superoxide Dismutase (SOD) | Decreased | Significantly increased | scienceopen.comscielo.br |
| Number of Neurons | Decreased | Significantly increased | scienceopen.comscielo.br |
| Apoptotic Changes | Increased | Significantly decreased | scienceopen.comscielo.br |
| Endogenous ADM Expression | Upregulated in neurons and endothelial cells | - | nih.gov |
Adrenomedullin (ADM) plays a complex and significant role in modulating pain sensitivity and hyperalgesia in rats. nih.govoup.com It is considered a pronociceptive mediator, and its expression is altered in various pain states. jneurosci.orgnih.gov
In rat models, ADM-like immunoreactivity is found in nociceptors of the dorsal root ganglion (DRG) and their axon terminals in the superficial dorsal horn of the spinal cord. nih.gov The components of the ADM receptor are also present in this region, providing the anatomical basis for its involvement in pain processing. oup.com Intrathecal injection of ADM in rats induces a dose- and time-dependent thermal hyperalgesia. nih.gov This effect is associated with the increased phosphorylation of Akt and GSK3β in the dorsal horn, suggesting the involvement of the PI3K/Akt/GSK3β signaling pathway. nih.gov
Furthermore, ADM is implicated in the development of tolerance to morphine-induced analgesia and the associated hyperalgesia. jneurosci.org Chronic administration of morphine in rats leads to an upregulation of ADM expression in the spinal dorsal horn and DRG neurons. jneurosci.org This upregulation is dependent on the µ-opioid receptor and involves the protein kinase C (PKC) signaling pathway. jneurosci.orgresearchgate.net The co-administration of an ADM receptor antagonist can attenuate the development of morphine tolerance and the associated thermal hyperalgesia. jneurosci.org
In models of chronic neuropathic pain, such as spinal nerve ligation (SNL), both protein and mRNA levels of ADM are increased in the injured nerve, the adjacent uninjured nerve, the DRG, and the spinal cord. imrpress.com Daily intrathecal injections of an ADM receptor antagonist after SNL can inhibit the development of mechanical allodynia. imrpress.com This suggests that the increased ADM bioactivity in both the peripheral and central nervous systems plays a critical role in the maintenance of neuropathic pain. imrpress.com
In rat models of spinal cord injury (SCI), the expression of adrenomedullin (ADM) is altered, suggesting its involvement in the pathophysiological response to this type of trauma. nih.govspandidos-publications.com Studies have shown an increase in ADM-like immunoreactivity in the dorsal root ganglion (DRG) and spinal cord following SCI. sid.ir
Following an induced SCI in rats, there is a notable increase in the expression of ADM in the injured spinal cord tissue. nih.govspandidos-publications.com This endogenous response suggests a potential role for ADM in the processes that occur after the initial injury.
Interestingly, interventions that have neuroprotective effects in SCI models have been shown to influence ADM expression. For example, treatment with recombinant human erythropoietin in rats with SCI leads to a significant increase in ADM expression in the injured tissue compared to untreated SCI models. nih.govspandidos-publications.com This enhanced ADM expression is associated with less severe pathological changes in the spinal cord and improved functional recovery, as measured by Tarlov scores. nih.govspandidos-publications.com These findings suggest that the neuroprotective effects of certain treatments may be mediated, at least in part, by promoting the upregulation of ADM. nih.govspandidos-publications.com
The proposed mechanism for ADM's beneficial role in the spinal cord involves its ability to protect, support the survival, and promote the regeneration of sensory and motor neurons. sid.ir
Inflammatory and Sepsis Models
In rat models of acute lung injury (ALI) induced by lipopolysaccharide (LPS) and/or hypoxia, adrenomedullin (ADM) has been identified as a key mediator with protective functions. tandfonline.comphysiology.org Sepsis, often modeled by LPS administration, is a primary cause of ALI and the more severe acute respiratory distress syndrome (ARDS). physiology.org
Studies have shown that both hypoxia and LPS independently upregulate the expression of ADM in the rat lung. physiology.org When these two stimuli are combined, the induction of ADM expression is even greater than with either treatment alone. physiology.org This increased expression is observed in various lung cell types, including endothelial cells, epithelial cells of the bronchioles, and inflammatory cells within blood vessels. physiology.org
The administration of ADM has been shown to ameliorate LPS-induced ALI in rats. nih.gov In these models, LPS instillation causes severe lung injury characterized by histological abnormalities, an increased lung wet/dry weight ratio (an index of pulmonary edema), and an influx of inflammatory cells into the bronchoalveolar lavage fluid (BALF). nih.gov Continuous infusion of ADM attenuates these pathological changes. nih.gov
Specifically, ADM treatment decreases the total cell and neutrophil counts in the BALF. nih.gov It also reduces the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and cytokine-induced neutrophil chemoattractant (CINC) in the BALF. nih.gov Furthermore, ADM reduces the total protein and albumin levels in the BALF, indicating a reduction in lung permeability. nih.gov Additionally, ADM has been shown to suppress the apoptosis of alveolar wall cells. nih.gov
These findings suggest that the beneficial effects of ADM in ALI are mediated by its anti-inflammatory properties, its ability to preserve the endothelial barrier function, and its anti-apoptotic actions. tandfonline.comnih.gov
Table 3: Effects of Adrenomedullin in a Rat Model of Lipopolysaccharide-Induced Acute Lung Injury
| Parameter | Observation in LPS-Induced ALI Model | Effect of Adrenomedullin (ADM) Administration | Reference |
|---|---|---|---|
| Histological Lung Injury | Severe | Attenuated | nih.gov |
| Lung Wet/Dry Weight Ratio | Increased | Attenuated | nih.gov |
| Total Cells in BALF | Increased | Decreased | nih.gov |
| Neutrophils in BALF | Increased | Decreased | nih.gov |
| TNF-α in BALF | Increased | Decreased | nih.gov |
| CINC in BALF | Increased | Decreased | nih.gov |
| Total Protein in BALF | Increased | Reduced | nih.gov |
| Albumin in BALF | Increased | Reduced | nih.gov |
| Alveolar Wall Cell Apoptosis | Increased | Suppressed | nih.gov |
Endotoxemia and Sepsis Pathology
In rat models of endotoxemia and sepsis, adrenomedullin (ADM) emerges as a critical peptide with multifaceted protective roles. During sepsis induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), plasma levels of ADM are significantly elevated, suggesting its active involvement in the host's response to systemic inflammation. nih.govpsu.edu The upregulation of ADM is stimulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as by bacterial endotoxins themselves. mdpi.comahajournals.org
The primary beneficial effects of ADM in these models are centered on its immunoregulatory functions and its ability to preserve endothelial barrier integrity. mdpi.comfrontiersin.org Administration of ADM in endotoxemic rats has been shown to down-regulate the production of pro-inflammatory mediators. nih.gov For instance, co-administration of ADM with its binding protein (AMBP-1) in a rat endotoxemia model attenuated the TNF-α response. frontiersin.orgaai.org Studies have demonstrated that ADM can inhibit the secretion of TNF-α and Interleukin-6 (IL-6) in isolated rat Kupffer cells stimulated with LPS. frontiersin.org
A hallmark of severe sepsis is vascular leakage, leading to tissue edema and organ dysfunction. ADM plays a crucial role in counteracting this pathology. It helps maintain vascular integrity by strengthening endothelial cell junctions. mdpi.com In a rat model of septic shock induced by Staphylococcus aureus α-toxin, therapeutic administration of ADM significantly reduced vascular hyperpermeability in the lung, liver, ileum, and kidney, which was correlated with improved hemodynamics and a dramatic increase in survival. nih.gov Similarly, pretreatment with Adrecizumab, a humanized monoclonal anti-ADM antibody that is thought to stabilize endogenous ADM, attenuated renal vascular leakage in endotoxemic rats. frontiersin.orgadrenomed.com These effects contribute to mitigating organ damage and preventing the transition to a fatal hypodynamic state. frontiersin.orgmdpi.comresearchgate.net
The administration of ADM, often in combination with AMBP-1, has been shown to ameliorate organ injury and improve survival rates in various rat models of sepsis. nih.govpsu.edumdpi.com In jaundiced rats subjected to polymicrobial sepsis, treatment with human ADM/AMBP-1 attenuated tissue injury, reduced inflammatory responses, and increased the 7-day survival rate from 21% to 53%. nih.gov
| Rat Model | Intervention | Key Findings | Reference |
|---|---|---|---|
| LPS-induced Endotoxemia | AM/AMBP-1 Administration | Attenuated plasma TNF-α levels by 54% and lactate (B86563) levels. Restored PPAR-γ expression. | aai.org |
| Staphylococcus aureus α-toxin-induced Septic Shock | ADM Infusion | Reduced 6-hour mortality from 53% to 7%. Decreased vascular hyperpermeability in multiple organs. | nih.gov |
| Cecal Ligation and Puncture (CLP) in Jaundiced Rats | Human AM/AMBP-1 Post-treatment | Improved 7-day survival from 21% to 53%. Ameliorated organ injury and inflammatory responses. | nih.gov |
| LPS-induced Endotoxemia | Adrecizumab (anti-ADM antibody) Pretreatment | Attenuated LPS-induced vascular hyperpermeability in the kidney by 40-71%. | adrenomed.com |
Metabolic Disorders and Related Complications
Adrenomedullin plays a complex and significant role in the pathophysiology of metabolic disorders in various rat models, including those for obesity, insulin (B600854) resistance, and diabetes.
In rat models of obesity-related hypertension induced by a high-fat diet (HFD), ADM administration has demonstrated protective effects. Treatment with ADM in these rats led to a decrease in body weight, blood pressure, and systemic inflammation and oxidative stress. mdpi.comresearchgate.net Furthermore, ADM improved vascular remodeling and cardiac function, attenuating the cardiovascular complications associated with obesity. mdpi.commdpi.com Studies also show that ADM can reduce inflammation in visceral white adipose tissue (vWAT) of obese rats, a key site in the development of metabolic dysfunction. mdpi.comresearchgate.net
Fructose-fed rats are a common model for studying insulin resistance (IR). In these animals, endogenous ADM levels in plasma, myocardium, and vessels are found to be upregulated, suggesting a compensatory response. nih.gov Exogenous ADM administration in fructose-fed rats ameliorated the induced IR, as evidenced by improved glycogen (B147801) synthesis and glucose transport activity in skeletal muscle. nih.gov It also attenuated the associated myocardial hypertrophy and vascular calcification, likely through its antioxidant effects. nih.govnih.gov
In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, the expression of ADM was found to be downregulated in the myocardium, which may contribute to the development of diabetic cardiomyopathy. nih.gov Interventions to increase ADM levels have shown therapeutic potential. For example, adenoviral-mediated delivery of the human ADM gene to STZ-diabetic rats improved cardiac function, reduced cardiac and renal glycogen accumulation, and prevented renal damage. physiology.org This protective effect is linked to the Akt signaling pathway and improved glucose transporter 4 (GLUT4) levels in skeletal muscle. physiology.org In the context of diabetic nephropathy, an early complication of diabetes, ADM appears to mediate the early angiogenic response, and blockade of its receptor was shown to reduce hyperfiltration and renal hypertrophy in STZ-diabetic rats. europeanreview.org
| Rat Model | Key Metabolic State | ADM-Related Findings | Reference |
|---|---|---|---|
| High-Fat Diet (HFD)-induced Obesity-Related Hypertension | Obesity, Hypertension, Inflammation | ADM administration decreased body weight, blood pressure, vascular inflammation, and oxidative stress. | mdpi.commdpi.com |
| Fructose-Fed Rat | Insulin Resistance | Endogenous ADM was upregulated. ADM administration ameliorated IR, myocardial hypertrophy, and vascular calcification. | nih.govnih.gov |
| Streptozotocin (STZ)-induced Diabetes | Hyperglycemia, Diabetic Complications | Myocardial ADM expression was decreased. ADM gene delivery improved cardiac and renal function and reduced tissue damage. | nih.govphysiology.org |
| STZ-induced Diabetic Nephropathy | Hyperfiltration, Angiogenesis | ADM receptor blockade reduced renal hyperfiltration, hypertrophy, and angiogenic markers (VEGF, CD31). | europeanreview.org |
Regulatory Mechanisms of Adrenomedullin Production and Activity in Rats
Hormonal Regulation
Hormones play a role in modulating adrenomedullin (B612762) production in rats. Studies in rat Sertoli cells have shown that follicle-stimulating hormone (FSH) suppresses the production of ADM hku.hk. FSH also reduces the mRNA levels of Calcrl and Ramp2, components of the adrenomedullin receptor hku.hk. Angiotensin II has been observed to stimulate the secretion of ADM in cultured neonatal rat cardiomyocytes ahajournals.org. Additionally, thyroid hormone has been reported to increase ADM secretion from cultured rat endothelial cells, although its effect is less pronounced compared to inflammatory cytokines nih.govoup.com.
Cytokine-Mediated Regulation (e.g., TNF-α, IL-1β, IFN-γ)
Inflammatory cytokines are significant regulators of adrenomedullin expression in rats. Tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) are potent stimulators of ADM secretion and gene expression in various rat cell types, including aortic vascular smooth muscle cells (VSMCs) and endothelial cells (ECs) nih.govoup.comnih.govahajournals.org. Interferon-gamma (IFN-γ), while potentially having limited effect alone, can enhance the stimulatory effects of IL-1β and TNF-α when present in combination ahajournals.org.
Research indicates that inflammatory cytokines stimulate ADM expression through both nitric oxide (NO)-dependent and NO-independent signaling pathways in rat aortic VSMCs nih.govahajournals.org. This NO-mediated stimulation of ADM gene expression does not appear to involve the classic guanylate cyclase-cGMP pathway nih.gov. Furthermore, IL-1β and TNF-α have been shown to significantly increase ADM production and secretion in cultured neonatal rat cardiac myocytes and nonmyocytes nih.gov.
The effects of various cytokines on ADM secretion in cultured rat endothelial cells highlight the complexity of this regulation:
| Substance | Effect on ADM Secretion (Rat ECs) | Reference |
| Tumor Necrosis Factor | Augmented | nih.govoup.com |
| Interleukin-1 | Augmented | nih.govoup.com |
| Lipopolysaccharide | Augmented | nih.govoup.com |
| Transforming Growth Factor beta1 | Suppressed | nih.gov |
| FCS | Suppressed | nih.gov |
| Thrombin | Potently Stimulated | nih.govoup.com |
| Thyroid Hormone | Increased (lesser extent) | nih.govoup.com |
| Phorbol (B1677699) Ester | Increased (lesser extent) | nih.govoup.com |
| Interferon-gamma | Inhibited | nih.govoup.com |
| Oxidized LDL | Stimulated | nih.gov |
Hypoxia and Shear Stress Effects
Hypoxic conditions are known to stimulate the synthesis and release of adrenomedullin in rats physiology.orgmdpi.com. ADM has been shown to dilate rat pulmonary artery rings during hypoxia, a process that involves nitric oxide and vasodilator prostaglandins (B1171923) frontiersin.org. While endothelial cells, major producers of ADM, are subject to shear stress, the specific regulatory effects of shear stress on rat adrenomedullin production were not detailed in the provided information, which focused more on hypoxia.
Autocrine and Paracrine Regulatory Loops
Adrenomedullin is synthesized and secreted by various cell types in rats and is believed to function in an autocrine and paracrine manner physiology.org. In cultured neonatal rat cardiac fibroblasts, secreted ADM may inhibit proliferation and protein synthesis, suggesting an autocrine or paracrine modulatory role oup.com. Similarly, cultured neonatal rat cardiomyocytes produce and secrete ADM, which inhibits their protein synthesis, indicating a potential autocrine/paracrine role in cardiac growth regulation ahajournals.org.
In the rat adrenal zona glomerulosa, the co-expression of adrenomedullin and its specific receptor components supports the hypothesis of an autocrine/paracrine role in regulating aldosterone (B195564) secretion bioscientifica.com. Furthermore, ADM is suggested to act as an autocrine/paracrine growth factor for rat vascular smooth muscle cells, stimulating their proliferation through activation of the p42/p44 ERK/MAP kinase and phosphatidylinositol 3-kinase pathways nih.gov. The presence and changes in expression of ADM and its receptor components in rat adipose tissue also suggest potential autocrine/paracrine functions related to metabolic processes physiology.org.
Receptor Regulation and Desensitization (e.g., Receptor Internalization)
The primary receptor for adrenomedullin is the Calcitonin Receptor-Like Receptor (CRLR) in conjunction with Receptor Activity Modifying Proteins (RAMPs). Specifically, co-expression of CRLR with RAMP2 or RAMP3 leads to the formation of a functional ADM receptor physiology.orgnih.govtandfonline.com. While CRLR co-expressed with RAMP1 typically forms the CGRP receptor, ADM can also bind to CGRP receptors in some rat tissues ahajournals.orgnih.govbioscientifica.com.
Upon stimulation with ADM, the CRLR/RAMP receptors are internalized frontiersin.orgresearchgate.net. This internalization serves as a mechanism for receptor regulation and also contributes to the clearance of circulating ADM frontiersin.orgresearchgate.net. While detailed mechanisms of desensitization were not extensively described, receptor internalization is a key process involved in reducing cellular responsiveness to prolonged agonist exposure.
Peptide Degradation and Clearance Pathways (e.g., N-terminus proteases, Organ-Specific Clearance)
Adrenomedullin in the circulating plasma of rats has a relatively short half-life, reported to be approximately 15.9 to 22 minutes frontiersin.orgnih.gov. It undergoes rapid degradation, primarily initiated from its N-terminus by proteases oup.comfrontiersin.org. Metalloproteases and aminopeptidases are likely involved in this process, leading to the formation of shorter fragments oup.com.
Adrenomedullin-binding protein-1 (AMBP-1) has been shown to protect ADM from proteolytic degradation in rats, which can potentially increase its half-life and enhance its activity frontiersin.orgnih.gov.
Organ-specific clearance plays a crucial role in regulating circulating ADM levels in rats. The lungs are identified as a primary site for the clearance of circulating adrenomedullin, exhibiting significant first-pass extraction frontiersin.orgresearchgate.netnih.govsnmjournals.org. This high lung clearance is consistent with the abundant expression of specific adrenomedullin binding sites, particularly on the vascular endothelium in rat lungs researchgate.netsnmjournals.org. The internalization of CRLR/RAMP receptors in the lungs contributes to this clearance mechanism frontiersin.orgresearchgate.net.
Summary of Rat Adrenomedullin Clearance:
| Parameter | Value (Rat) | Reference |
| Plasma Half-life | ~15.9 to 22 minutes | frontiersin.orgnih.gov |
| Primary Degradation Site | N-terminus | oup.comfrontiersin.org |
| Involved Enzymes | Proteases (Metalloproteases, Aminopeptidases) | oup.comfrontiersin.org |
| Binding Protein Influence | AMBP-1 protects from degradation | frontiersin.orgnih.gov |
| Primary Organ Clearance | Lungs | frontiersin.orgresearchgate.netnih.govsnmjournals.org |
| Clearance Mechanism | Receptor internalization | frontiersin.orgresearchgate.net |
Advanced Research Methodologies in Rat Adrenomedullin Studies
In Vivo Experimental Models
In vivo experimental models are crucial for understanding the physiological and pathophysiological roles of adrenomedullin (B612762) (AM) in a whole-organism context. These models allow for the investigation of complex interactions and systemic effects that cannot be fully replicated in vitro.
Genetic Manipulation (e.g., Conditional Knockout Models)
Genetic manipulation in rodent models has provided significant insights into the fundamental roles of adrenomedullin. Systemic knockout of the adm gene is embryonically lethal, highlighting its critical role in development. ingentaconnect.comnih.gov To circumvent this, conditional knockout models, often utilizing the Cre/loxP system, have been developed to study the tissue-specific functions of AM. ingentaconnect.comnih.gov
For instance, mice with a conditional knockout of AM in the central nervous system (CNS) have been generated by crossing mice with a floxed adm gene with mice expressing Cre recombinase under a neuron-specific promoter. nih.gov These animals, while appearing morphologically normal, exhibit behavioral abnormalities such as hyperactivity, impaired motor coordination, and increased anxiety. nih.gov Furthermore, these mice show reduced survival under hypobaric hypoxia, underscoring the neuroprotective role of AM. nih.gov
Conditional knockout of the gene for calcitonin receptor-like receptor (CALCRL), a key component of the AM receptor, in endothelial cells has been shown to be essential for lymphatic vascular development. jci.org Similarly, mice lacking receptor activity-modifying protein 2 (RAMP2), another crucial part of the AM receptor, in vascular endothelial cells die perinatally and exhibit vascular abnormalities. ahajournals.org Inducible knockout models, where gene deletion can be triggered at a specific time (e.g., by tamoxifen (B1202) administration), have also been created to study the effects of RAMP2 deletion in adult mice, revealing its importance for vascular integrity and organ homeostasis. ahajournals.org
Transgenic models overexpressing AM or its receptor components have also been instrumental. For example, transgenic mice that overexpress RAMP2 in smooth muscle tissues show enhanced hypotensive responses to AM, confirming the in vivo significance of the AM1 receptor. ahajournals.org Transgenic rats overexpressing proadrenomedullin NH2-terminal 20 peptide (PAMP), which is derived from the same precursor as AM, have been used to study its effects on hypertension and cardiac hypertrophy. oup.com
Surgical Disease Induction Models (e.g., Coronary Ligation, Nephrectomy, Carotid Artery Occlusion)
Surgical models that mimic human diseases are widely used to investigate the therapeutic potential and pathophysiological role of adrenomedullin in rats.
Coronary Ligation: Myocardial infarction (MI) is commonly induced in rats by ligating the left coronary artery. physiology.orgoup.com This procedure leads to a rapid increase in cardiac AM synthesis in both the infarcted and non-infarcted regions of the ventricle. physiology.orgcapes.gov.brnih.gov Studies have shown that ventricular AM levels increase as early as 6 hours post-MI and can remain elevated for weeks in the non-infarcted area. capes.gov.brnih.gov This upregulation of AM is thought to be a compensatory mechanism to counteract the detrimental effects of MI, such as increased ventricular load. physiology.orgcapes.gov.brnih.gov The administration of AM in this model has been shown to have beneficial effects on left ventricular remodeling. oup.comjhkcc.com.hk
Nephrectomy: Subtotal (5/6) nephrectomy in rats is a well-established model of chronic renal failure. physiology.org In this model, a significant decrease in the expression of adrenomedullin 2/intermedin (AM2/IMD), a related peptide, has been observed in the remnant kidneys. physiology.org This downregulation of a reno-protective peptide may contribute to the progression of renal impairment. physiology.org Conversely, bilateral nephrectomy, a model of acute renal failure, leads to increased plasma and adrenal aldosterone (B195564) concentrations, an effect that is significantly inhibited by the administration of AM. ahajournals.orgnih.gov
Carotid Artery Occlusion: Transient bilateral common carotid artery occlusion in rats is used to model cerebral ischemia/reperfusion injury. nih.govscielo.br Studies using this model have demonstrated the neuroprotective effects of AM. nih.govscielo.br Administration of AM in these rats has been shown to reduce brain malondialdehyde (MDA), a marker of oxidative stress, and decrease neuronal apoptosis. nih.govscielo.br Furthermore, intravenous infusion of AM has been found to increase regional cerebral blood flow and reduce the volume of ischemic brain injury after middle cerebral artery occlusion. capes.gov.br Local gene delivery of the human adrenomedullin gene into the carotid artery has also been shown to reduce neointimal formation after balloon injury. portico.org
Table 1: Effects of Adrenomedullin in Surgical Disease Induction Models in Rats
| Surgical Model | Key Findings | Reference(s) |
|---|---|---|
| Coronary Ligation (Myocardial Infarction) | Increased cardiac AM synthesis in infarcted and non-infarcted regions. | physiology.orgcapes.gov.brnih.gov |
| AM administration reduces left ventricular remodeling. | oup.comjhkcc.com.hk | |
| Nephrectomy (Renal Failure) | Decreased renal expression of AM2/IMD in 5/6 nephrectomy model. | physiology.org |
| AM inhibits increased aldosterone levels in bilateral nephrectomy model. | ahajournals.orgnih.gov | |
| Carotid Artery Occlusion (Cerebral Ischemia) | AM administration reduces oxidative stress and neuronal apoptosis. | nih.govscielo.br |
| AM infusion increases regional cerebral blood flow and reduces ischemic injury. | capes.gov.br | |
| AM gene delivery reduces neointimal formation after balloon injury. | portico.org |
Pharmacological Intervention Strategies (e.g., Receptor Antagonists, Peptide Infusion)
Pharmacological interventions are key to dissecting the mechanisms of adrenomedullin action and evaluating its therapeutic potential.
Receptor Antagonists: The use of receptor antagonists has been crucial in identifying the specific receptors through which AM exerts its effects. Adrenomedullin22-52 is a commonly used antagonist. physiology.org For example, in the perfused hindlimb vascular bed of the cat, AM22-52 was shown to inhibit vasodilator responses to CGRP but not AM, helping to differentiate the actions of these related peptides. physiology.org In rats, the C-terminal fragment of human adrenomedullin, adrenomedullin(22-52), has been shown to inhibit the increase in regional cerebral blood flow induced by rat adrenomedullin in a dose-dependent manner, acting as a receptor antagonist. capes.gov.br
Peptide Infusion: The administration of synthetic or recombinant adrenomedullin via infusion is a common method to study its systemic and local effects. Continuous intravenous infusion of recombinant human AM using an osmotic mini-pump in rats with myocardial infarction has been shown to improve left ventricular remodeling and hemodynamics. oup.com Similarly, intravenous infusion of rat AM in healthy rats increases regional cerebral blood flow in a dose-dependent manner. capes.gov.br Studies have also investigated the effects of AM infusion on hormonal regulation, showing that it can inhibit aldosterone production in rats with sodium depletion or after nephrectomy. ahajournals.orgnih.gov
Specialized Administration Techniques (e.g., Intracerebroventricular, Osmotic Mini-Pumps)
To target specific sites and achieve sustained delivery, specialized administration techniques are employed in rat studies of adrenomedullin.
Intracerebroventricular Administration: This technique involves the direct injection of substances into the cerebral ventricles, bypassing the blood-brain barrier and allowing for the study of the central effects of peptides like adrenomedullin. This method is crucial for investigating the role of AM in the central nervous system, such as its effects on salt appetite and neuroprotection. jhkcc.com.hk
Osmotic Mini-Pumps: These small, implantable pumps are used for continuous, long-term administration of agents like adrenomedullin. oup.com They are typically implanted subcutaneously and can deliver a constant, preset dose over a period of days to weeks. oup.com This method is particularly useful for studying the chronic effects of AM, for example, in models of cardiac remodeling after myocardial infarction, where continuous infusion of AM for 4 weeks was shown to have beneficial effects. oup.com
In Vitro Cellular and Tissue Models
In vitro models provide a controlled environment to investigate the direct cellular and molecular mechanisms of adrenomedullin action, complementing the systemic view offered by in vivo studies.
Primary Cell Cultures (e.g., Neurons, Endothelial Cells, Smooth Muscle Cells, Trophoblast Stem Cells)
Primary cell cultures, derived directly from rat tissues, are invaluable for studying the cell-specific effects of adrenomedullin.
Neurons: Studies on cultured neural stem cells have revealed that the absence of adrenomedullin can delay their growth and alter their differentiation patterns, leading to the production of fewer neurons and astrocytes. ingentaconnect.com
Endothelial Cells: Adrenomedullin is known to be produced by and act on vascular endothelial cells. nih.gov Research has shown that the AM-RAMP2 system is crucial for regulating the integrity of endothelial cells. ahajournals.org Deletion of RAMP2 in these cells disrupts actin polymerization and barrier function. ahajournals.org
Smooth Muscle Cells: Vascular smooth muscle cells are another key target for adrenomedullin's vasodilator effects. nih.gov AM is known to inhibit the proliferation of these cells, a mechanism that contributes to its protective effects against neointimal formation. portico.org
Trophoblast Stem Cells: While specific studies on rat trophoblast stem cells and adrenomedullin are less common, the embryonic lethality of AM knockout mice due to vascular defects suggests a critical role for AM in placental and embryonic development, where trophoblasts are key players. jci.orgmdpi.com
Isolated Organ Perfusion Techniques (e.g., Kidney)
The isolated perfused rat kidney model is a powerful ex vivo technique used to study the direct effects of substances on renal hemodynamics and function, independent of systemic neural and endocrine influences. In the context of ADM research, this method has been instrumental in elucidating the peptide's renal-specific actions.
Researchers perfuse the isolated rat kidney with a Krebs-Henseleit buffer, often containing bovine serum albumin and amino acids, maintaining constant pressure or flow. nih.gov This setup allows for the direct administration of rat ADM into the renal perfusate and the subsequent measurement of various parameters. Studies using this technique have demonstrated that ADM dose-dependently increases renin secretion from juxtaglomerular granular cells. ahajournals.org For instance, one study noted that 30 nmol/L of ADM increased renin secretion rates threefold from basal levels. ahajournals.org
Furthermore, the isolated perfused kidney model has been crucial in examining the vasodilatory properties of ADM within the renal vasculature. ahajournals.orgnih.govahajournals.org It has been shown that ADM decreases renal vascular resistance and that this effect is associated with an increased release of nitric oxide (NO). nih.govahajournals.org The use of NO synthase inhibitors in the perfusate can abolish this vasodilation, confirming the endothelium-dependent nature of ADM's action in the rat kidney. nih.govahajournals.org Videomicroscopic analysis of hydronephrotic kidneys, another variation of this technique, has revealed that ADM dilates both the afferent and efferent glomerular arterioles. nih.govahajournals.org
| Parameter Studied | Key Finding | Reference |
|---|---|---|
| Renin Secretion | ADM (1 to 30 nmol/L) dose-dependently increased renin release. | ahajournals.org |
| Renal Vascular Resistance | ADM (10-7 mol/L) decreased renal vascular resistance by approximately 41%. | nih.govahajournals.org |
| Nitric Oxide (NO) Release | ADM increased the release of NO, an effect abolished by an NO synthase inhibitor. | nih.govahajournals.org |
| Arteriole Diameter | ADM increased the diameters of both afferent and efferent arterioles. | nih.govahajournals.org |
Established Rat Cell Lines (e.g., A7r5, H9c2)
In vitro studies using established rat cell lines provide a controlled environment to dissect the cellular and molecular mechanisms of ADM action.
A7r5 Cells: This cell line, derived from the aortic thoracic smooth muscle of an embryonic rat, is a valuable model for cardiovascular research. atcc.org In studies of ADM, A7r5 cells have been used to investigate the peptide's role in vascular inflammation and oxidative stress. For example, research has shown that ADM can attenuate the inflammatory and oxidative effects induced by substances like palmitic acid or angiotensin II in these cells. researchgate.net
H9c2 Cells: Derived from embryonic rat heart tissue, the H9c2 cell line is widely used in cardiovascular research as a model for cardiac myoblasts. mdpi.com These cells have been instrumental in studying the protective effects of ADM in the heart. nih.gov Studies have used H9c2 cells to mimic conditions of high free fatty acids found in obesity by incubating them with palmitate. nih.govmdpi.com In this model, ADM was shown to have anti-inflammatory and antioxidant effects, which could be attenuated by ADM receptor antagonists or inhibitors of the Akt signaling pathway. nih.govresearchgate.net Furthermore, Western blot analysis has confirmed that H9c2 cells express ADM and its receptor components, including calcitonin receptor-like receptor (CRLR), RAMP2, and RAMP3. nih.gov
| Cell Line | Origin | Key Application in ADM Research | Key Finding | Reference |
|---|---|---|---|---|
| A7r5 | Embryonic Rat Aortic Smooth Muscle | Studying vascular inflammation and oxidative stress. | ADM attenuates palmitic acid-induced inflammation and oxidative stress. | researchgate.net |
| H9c2 | Embryonic Rat Heart Myoblast | Investigating cardiac remodeling, inflammation, and oxidative stress. | ADM exerts anti-inflammatory and antioxidant effects, mediated in part by the Akt pathway. | nih.govmdpi.comresearchgate.net |
Biochemical and Molecular Analysis Techniques
Gene Expression Analysis (RT-PCR, Northern Blot, In Situ Hybridization)
Analyzing the expression of the ADM gene (preproAdm mRNA) is fundamental to understanding its regulation.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique, particularly its quantitative version (qRT-PCR), is frequently used to measure ADM mRNA levels. It has been employed to demonstrate that preproAdm mRNA levels change during development in tissues like the lung, kidney, and heart. nih.gov Studies have also used qRT-PCR to show that ADM mRNA expression increases significantly in the kidney in response to conditions like bilateral ureteral obstruction. physiology.org
Northern Blot: This classic technique has been used to confirm the presence of ADM mRNA in various rat tissues and cell lines, such as Rat-2 fibroblasts and the adrenal medulla. portlandpress.comnih.gov It has also been pivotal in showing the marked induction of ADM gene expression in both the infarcted and non-infarcted regions of the rat heart following a myocardial infarction. capes.gov.brphysiology.org Northern blotting helped establish the relative intensity of ADM expression across different tissues, with the lung showing the strongest signal, followed by the adrenal glands and heart. oup.com
In Situ Hybridization: This powerful technique allows for the localization of mRNA within the cellular context of a tissue. In rat ADM research, it has been used to map the specific cell types expressing ADM mRNA. Findings include the detection of moderate expression levels in kidney glomeruli and cortical distal tubules, cardiac atria and ventricles, and the posterior pituitary. nih.govcapes.gov.br
Protein Expression and Localization (Western Blot, Immunohistochemistry, Immunocytochemistry)
Determining the amount and location of the ADM peptide itself is crucial for correlating gene expression with functional protein.
Western Blot: This technique is used to quantify the amount of ADM protein and its receptors. It has been used to show decreased ADM protein levels but increased levels of its receptor components (CRLR, RAMP2, RAMP3) in the hearts of obese hypertensive rats. nih.govmdpi.com These findings were also confirmed in H9c2 cells. nih.gov
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These antibody-based staining techniques are essential for visualizing the location of the ADM peptide within tissues and cells. IHC has demonstrated intense immunostaining for ADM in cardiac myocytes following myocardial infarction. capes.gov.brphysiology.org It has also been used to show that ADM protein is localized to Leydig and Sertoli cells in the rat testis and is widely distributed in the kidney, with increased intensity following ureteral obstruction. physiology.orgoup.com In the adrenal medulla, dual-labeling immunofluorescence revealed that ADM receptors are found exclusively in noradrenaline-secreting cells. nih.gov
Receptor Binding Assays
Receptor binding assays are used to characterize the receptors through which ADM exerts its effects. These assays typically use a radiolabeled form of ADM (e.g., ¹²⁵I-labeled rat ADM) to identify and quantify binding sites in membrane preparations from various rat tissues.
These studies have identified specific ADM binding sites in the brain, lung, vas deferens, and testis. oup.comnih.gov By performing saturation binding experiments, researchers can determine the binding affinity (dissociation constant, Kd) and the total number of receptors (maximal binding capacity, Bmax). For example, in rat testis membranes, the Kd for ADM binding was found to be 162.57 ± 7.09 pM with a Bmax of 21.32 ± 0.21 fmol/mg of protein. oup.com In Rat-2 fibroblasts, a Kd of 0.43 nM and a Bmax of 50 fmol/mg of protein were reported. portlandpress.com Competition assays, where unlabeled ADM or related peptides are used to displace the radiolabeled ligand, help to determine the specificity of these binding sites. oup.comnih.gov
| Tissue/Cell | Binding Affinity (Kd) | Maximal Binding Capacity (Bmax) | Reference |
|---|---|---|---|
| Testis | 162.57 pM | 21.32 fmol/mg protein | oup.com |
| Brain | 0.3 - 0.6 nM | 73 fmol/mg protein | nih.gov |
| Lung | 0.3 - 0.6 nM | 1760 fmol/mg protein | nih.gov |
| Vas Deferens | 0.3 - 0.6 nM | 144 fmol/mg protein | nih.gov |
| Rat-2 Fibroblasts | 0.43 nM | 50 fmol/mg protein | portlandpress.com |
| Adrenal Medulla | 3.64 nM | 570 fmol/mg protein | nih.gov |
Second Messenger Quantification (cAMP, cGMP)
ADM was originally discovered based on its ability to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production. oup.com Quantifying the levels of second messengers like cAMP and cyclic guanosine (B1672433) monophosphate (cGMP) is a key method for elucidating ADM's signal transduction pathways.
Numerous studies have confirmed that ADM stimulates cAMP formation in various rat cells and tissues. In cultured rat mesangial cells, endothelial cells, and Rat-2 fibroblasts, ADM leads to a dose-dependent increase in intracellular cAMP. portlandpress.comdoi.orgoup.com In vivo and ex vivo studies have also shown that ADM administration is associated with increased urinary excretion of cAMP, reflecting its activity in the kidney. nih.govahajournals.org However, research also indicates that not all of ADM's effects are cAMP-dependent. For instance, in rat mesangial and endothelial cells, the primary effects of ADM on certain cellular processes were found to occur through a cAMP-independent pathway. doi.orgoup.com In some systems, such as the retina, ADM has been shown to increase both cAMP and cGMP levels, suggesting the activation of multiple signaling cascades. nih.gov
Enzyme Activity Measurements (e.g., eNOS, Kinases)
The investigation of Adrenomedullin's (AM) role in rat physiology frequently involves the measurement of specific enzyme activities, particularly those related to vascular tone and cellular signaling pathways. Key among these are endothelial nitric oxide synthase (eNOS) and various protein kinases.
Endothelial Nitric Oxide Synthase (eNOS) Activity: The activity of eNOS is a critical determinant of nitric oxide (NO) production, a key vasodilator. In studies involving rat models, eNOS activity is often assessed by measuring the conversion of L-[14C] arginine to L-[14C] citrulline in tissue homogenates, such as those from the renal medulla. ahajournals.org Research indicates that AM can modulate eNOS activity. For instance, AM has been shown to increase the activity of eNOS, an effect that can be mediated through several pathways, including an elevation in intracellular free calcium or the activation of phosphatidylinositol 3-kinase and protein kinase B/Akt. nih.gov This stimulation of NO production is a fundamental mechanism behind AM's vasodilatory effects. nih.govnsj.org.sa In fructose-fed rats, which exhibit hypertension, an increase in eNOS expression has been linked to a rise in urinary levels of cGMP and nitric oxide (measured as nitrite (B80452) + nitrate), indicating enhanced functional enzyme activity. nih.gov
Kinase Activity: Adrenomedullin's signaling cascades also involve the modulation of various protein kinases. Studies on rat cells have elucidated AM's influence on kinases such as Mitogen-Activated Protein Kinase (MAPK), Proline-Rich Tyrosine Kinase 2 (PYK2), and Protein Kinase A (PKA).
Mitogen-Activated Protein Kinase (MAPK): In rat-2 fibroblasts, AM has been found to abolish basal MAPK activity and inhibit platelet-derived-growth-factor-stimulated MAPK activity. nih.gov Conversely, in dispersed rat zona glomerulosa cells, AM stimulates p42/p44 MAPK activity. oup.com The activity of MAPK is typically assayed using immune complex kinase assays, where the enzyme is immunoprecipitated and its ability to phosphorylate a substrate like myelin basic protein is measured. oup.com
Proline-Rich Tyrosine Kinase 2 (PYK2): In rat vascular smooth muscle cells (VSMCs), AM has been shown to rapidly and dose-dependently increase tyrosine kinase activity, specifically activating PYK2. oup.com This is often assessed by an immune complex tyrosine kinase assay where proteins are immunoprecipitated with an anti-phosphotyrosine antibody, and the kinase activity of the complex is then determined. oup.com
Protein Kinase A (PKA): The cAMP/PKA signaling pathway is a major route for AM's biological effects. nih.gov In rat hypothalamic neurons, the effects of AM on nitric oxide release are blocked by PKA inhibitors, highlighting the role of this kinase. researchgate.net
Oxidative Stress Marker Assessment
The protective effects of Adrenomedullin (AM) in various pathological states in rats are often linked to its ability to mitigate oxidative stress. Researchers employ a range of biomarkers to assess the level of oxidative damage and the antioxidant effects of AM.
Commonly measured markers in rat tissues, particularly renal homogenates, include:
Malondialdehyde (MDA): An end product of lipid peroxidation, elevated MDA levels signify increased oxidative damage. In a rat model of doxorubicin-induced nephrotoxicity, administration of the toxin significantly increased tissue MDA levels, an effect that was counteracted by co-treatment with AM. mdpi.com
Catalase (CAT): This antioxidant enzyme catalyzes the decomposition of hydrogen peroxide. A decrease in its activity indicates heightened oxidative stress. Studies have shown that while toxins can decrease CAT activity, AM co-treatment can help restore its levels. mdpi.com
Glutathione (B108866) (GSH): A major endogenous antioxidant, reduced GSH levels are indicative of oxidative stress. AM treatment has been observed to increase GSH content in rat renal tissue subjected to oxidative injury. mdpi.com
8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG): This molecule is a product of DNA oxidation and serves as a biomarker for oxidative DNA damage. In rat models of nephrotoxicity, AM has demonstrated a protective effect by limiting the rise in 8-OHdG levels. mdpi.com
Reactive Oxygen Species (ROS): Direct measurement of ROS can be achieved using fluorescent probes like CM-H2DCFDA. In cultured rat podocytes, puromycin (B1679871) aminonucleoside (PAN) was shown to significantly increase ROS production, an effect that was dose-dependently reduced by the administration of exogenous AM. oup.com Similarly, in dorsal root ganglion neurons treated with doxorubicin, AM pretreatment significantly decreased elevated ROS levels. researchgate.net
NADPH Oxidase: The activity of this enzyme, a major source of cellular ROS, and the expression of its subunits like NOX2 and NOX4, are assessed to gauge oxidative stress. In obesity-related hypertensive rats, AM administration significantly decreased the elevated aortic levels of ROS, NADPH oxidase activity, and the expression of its catalytic subunits. mdpi.com
The table below summarizes findings from a study on doxorubicin-induced nephrotoxicity in rats, illustrating the impact of AM on key oxidative stress markers. mdpi.com
Effect of Adrenomedullin on Oxidative Stress Markers in Rat Renal Tissue
| Marker | Control Group | Doxorubicin (DOX) Group | DOX + AM Group |
|---|---|---|---|
| MDA (nmol/g tissue) | Data not specified | Significantly increased vs. Control | Significantly decreased vs. DOX |
| CAT (U/mg protein) | Data not specified | Significantly decreased vs. Control | Increased vs. DOX |
| GSH (μmol/g tissue) | Data not specified | Significantly decreased vs. Control | Increased to near-control levels |
| 8-OHdG (ng/L) | Data not specified | Significantly increased vs. Control | Significantly decreased vs. DOX |
Inflammatory Marker Analysis (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying inflammatory markers in studies on Adrenomedullin (AM) in rats. This method allows for the specific measurement of cytokine concentrations in biological fluids like serum and plasma, as well as in tissue homogenates. mdpi.comcloud-clone.comabclonal.com
Research in rat models has demonstrated that AM can modulate the inflammatory response in various disease states. For instance, in a model of doxorubicin-induced nephrotoxicity, renal tissue levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) were significantly increased. mdpi.com Co-administration of AM was found to significantly diminish this increase. mdpi.com
Similarly, studies investigating contrast-induced nephropathy in rats have utilized ELISA to measure a panel of inflammatory markers, including TNF-α, Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-18 (IL-18) from blood samples. revistanefrologia.com In studies of diabetic rats, ELISA has been employed to show that while advanced glycation end products (AGEs) promote the secretion of TNF-α from bone marrow-derived macrophages, Adrenomedullin 2 (also known as Intermedin) can moderate this effect and increase the production of anti-inflammatory and osteogenic cytokines like Bone Morphogenetic Protein-2 (BMP-2), Insulin-like Growth Factor-1 (IGF-1), and Transforming Growth Factor-β (TGF-β) . nih.gov
The specificity and sensitivity of commercially available ELISA kits for rat Adrenomedullin are well-defined. For example, one kit specifies a detection range of 15.6-1,000 pg/mL with a sensitivity of less than 5.7 pg/mL, using a double-antibody sandwich method. cloud-clone.com Another kit for rat Pro-Adrenomedullin reports a sensitivity of less than 0.938 pmol/L. antibodies.com These kits are suitable for various sample types, including serum, plasma, and other biological fluids. cloud-clone.comantibodies.com
The table below presents data on the effect of AM on inflammatory markers in the renal tissues of rats with doxorubicin-induced injury. mdpi.com
Effect of Adrenomedullin on Inflammatory Markers in Rat Renal Tissue (ELISA)
| Marker | Control Group | Doxorubicin (DOX) Group | DOX + AM Group |
|---|---|---|---|
| TNF-α (pg/mg protein) | Data not specified | Significantly increased vs. Control | Significantly diminished vs. DOX |
| NLRP3 | Data not specified | Significantly higher vs. Control | Significantly lower vs. DOX |
| IL-18 | Data not specified | Significantly higher vs. Control | Significantly lower vs. DOX |
| IL-1β | Data not specified | Significantly higher vs. Control | Significantly lower vs. DOX |
Physiological and Functional Assessment Techniques
Hemodynamic Monitoring
In rat studies, the cardiovascular effects of Adrenomedullin (AM) are meticulously evaluated using various hemodynamic monitoring techniques. These methods are crucial for understanding AM's potent vasodilatory and cardiotonic properties.
A common approach involves the surgical implantation of catheters in major blood vessels of anesthetized rats. A polyethylene (B3416737) catheter is often inserted into the thoracic aorta via the right carotid artery to continuously measure systemic arterial pressures. ahajournals.org Telemetric monitoring systems can also be used for long-term measurement of mean arterial pressure (MAP) and heart rate (HR) in conscious, unrestrained rats. physiology.org
Pressure transducers are connected to the catheters to convert the pressure signals into electrical signals, which are then amplified and recorded by a polygraph system. ahajournals.orgcambridge.org To measure cardiac output (CO), a flow probe can be placed around the ascending aorta following a median sternotomy. cambridge.org
From these primary measurements, several key hemodynamic parameters can be derived:
Mean Arterial Pressure (MAP): AM infusion typically causes a decrease in MAP. For instance, a constant infusion of rat AM resulted in a drop in MAP from a baseline of 113 ± 3 to 102 ± 1 mmHg. nih.gov
Heart Rate (HR): The hypotensive effect of AM is often associated with a compensatory increase in heart rate. In one study, HR increased from 366 ± 10 to 384 ± 9 bpm during AM infusion. nih.gov
Cardiac Output (CO): AM has been shown to increase CO, an effect that may be linked to a reduction in cardiac afterload. physiology.orgphysiology.org
Stroke Volume (SV) and Systemic Vascular Resistance (SVR): These parameters are calculated from the primary measurements (SV = CO/HR; SVR = MAP/CO) to provide a more comprehensive picture of cardiovascular function. cambridge.org
The table below shows representative hemodynamic data from a study investigating the effects of AM infusion in conscious rats. nih.gov
Hemodynamic Effects of Adrenomedullin Infusion in Rats
| Parameter | Baseline | During AM Infusion |
|---|---|---|
| Mean Arterial Pressure (mmHg) | 113 ± 3 | 102 ± 1 |
| Heart Rate (bpm) | 366 ± 10 | 384 ± 9 |
Renal Function Tests (Creatinine Clearance, Urine Flow, Sodium Excretion)
The influence of Adrenomedullin (AM) on kidney function in rats is assessed through a battery of standard renal function tests. These tests quantify the kidney's ability to filter blood, regulate fluid balance, and excrete electrolytes.
Key parameters measured include:
Creatinine (B1669602) Clearance (CrCl): An estimate of the Glomerular Filtration Rate (GFR), CrCl is calculated using the formula: CrCl = (Urine Creatinine × Urine Volume) / Plasma Creatinine . revistanefrologia.com While some studies report that AM does not significantly change GFR, others show a significant increase, particularly at higher doses. nih.govphysiology.org
Urine Flow (V): This measures the volume of urine produced over time. AM infusion generally leads to an increase in urine flow (diuresis). nih.govphysiology.org For example, one study noted an increase from a baseline of 7.0 ± 0.5 to 8.1 ± 0.6 µL/min during AM infusion. nih.gov
Urinary Sodium Excretion (UNaV): This measures the amount of sodium excreted in the urine. AM is a potent natriuretic agent, significantly increasing sodium excretion. nih.govphysiology.org In one rat study, UNaV increased from 348 ± 57 to 813 ± 172 nEq/min during AM infusion. nih.gov
Renal Plasma Flow (RPF): This is often measured to assess renal hemodynamics. AM has been shown to increase RPF from 3.22 ± 0.22 to 3.82 ± 0.20 ml/min/g kidney weight. nih.gov
Fractional Sodium Excretion (FENa): Calculated as (Urine Na / Plasma Na) × (Plasma Cr / Urine Cr) × 100 , FENa provides insight into tubular sodium handling. revistanefrologia.com
These tests typically involve collecting urine over a set period and drawing blood samples to measure the plasma concentrations of relevant substances like creatinine and sodium. revistanefrologia.comnih.gov
The following table summarizes the renal effects observed in a study where AM was infused into rats. nih.gov
Renal Effects of Adrenomedullin Infusion in Rats
| Parameter | Baseline | During AM Infusion | Post-Infusion |
|---|---|---|---|
| Urine Flow (µL/min) | 7.0 ± 0.5 | 8.1 ± 0.6 | 9.7 ± 1.5 |
| Urinary Sodium Excretion (nEq/min) | 348 ± 57 | 813 ± 172 | 1141 ± 347 |
| Urinary Potassium Excretion (µEq/min) | 1.94 ± 0.22 | 2.75 ± 0.24 | Data not specified |
| Renal Plasma Flow (ml/min/g) | 3.22 ± 0.22 | 3.82 ± 0.20 | 4.14 ± 0.22 |
| Glomerular Filtration Rate (ml/min/g) | 1.11 ± 0.07 | No significant change | No significant change |
Electrophysiological Recordings
The direct effects of Adrenomedullin (AM) on the electrical properties of single cells and tissues in rats are investigated using sophisticated electrophysiological recording techniques. These methods provide insight into how AM modulates ion channel function and membrane potential, which underlies many of its physiological actions.
Whole-Cell Patch-Clamp Recordings: This technique is used to study the effects of AM on individual neurons. In studies on dissociated neurons from the rat area postrema, a brain region involved in autonomic control, whole-cell patch-clamp recordings have been employed. nih.gov This method allows for the measurement of resting membrane potential (RMP), input resistance (IR), and the firing of action potentials. Research has shown that AM can have dual effects, depolarizing some area postrema neurons and hyperpolarizing others in a concentration-dependent manner. nih.gov These recordings help identify the specific ion channels, such as voltage-gated calcium channels and calcium-activated potassium channels, that are modulated by AM. nih.gov
Microelectrode Recordings: To study the effects of AM on cardiac tissue, transmembrane action potentials are recorded from isolated rat atrial and pulmonary vein (PV) tissues using glass capillary microelectrodes filled with KCl. mdpi.comresearchgate.net These electrodes are connected to an electrometer to record changes in membrane potential. Such studies have revealed that AM can reduce the spontaneous beating rate of PVs, an effect linked to its ability to reduce the L-type calcium current (ICa-L) in PV cardiomyocytes. mdpi.comresearchgate.net This technique allows for the detailed analysis of action potential parameters, including duration at different repolarization levels (APD20, APD50, APD90), maximum diastolic potential, and upstroke velocity. mdpi.comresearchgate.net
The table below shows data from an electrophysiological study on dissociated rat area postrema neurons. nih.gov
Electrophysiological Properties of Dissociated Rat Area Postrema Neurons
| Parameter | Mean Value |
|---|---|
| Resting Membrane Potential (RMP) | -54.3 ± 0.8 mV |
| Input Resistance (IR) | 3.1 ± 0.2 GΩ |
| Spike Amplitude | > 90 mV |
Histopathological and Morphometric Analysis (e.g., Staining, Myocyte Size, Collagen Volume)
Histopathological and morphometric analyses are fundamental in understanding the structural changes within tissues in response to pathological conditions and the effects of therapeutic agents like Adrenomedullin (AM). In rat models, particularly those involving cardiovascular and renal diseases, these techniques provide quantitative and qualitative data on tissue remodeling.
Staining Techniques: Microscopic examination of tissue architecture is enabled by various staining methods. In studies involving rat AM, several key stains are routinely employed:
Masson's Trichrome and Sirius Red: These stains are specifically used to detect and quantify collagen fibers, which appear blue or green with Masson's trichrome and red with Sirius red. nih.govahajournals.org They are crucial for assessing the degree of fibrosis, a key component of cardiac and renal remodeling.
Periodic Acid-Schiff (PAS): PAS staining is utilized to detect glycogen (B147801) accumulation, which can be a pathological feature in conditions like diabetes-induced cardiac and renal damage. ahajournals.orgphysiology.org
Immunohistochemistry: This technique uses antibodies to detect specific proteins within tissue sections. For instance, it has been used to identify the anti-apoptotic protein Bcl-2 in studies of doxorubicin-induced nephrotoxicity. mdpi.com
Myocyte Size: Cardiac hypertrophy, an enlargement of cardiomyocytes, is a common feature of heart disease. Morphometric analysis is used to measure the cross-sectional area of myocytes to quantify the extent of hypertrophy. Studies in rat models of myocardial infarction (MI) have shown that continuous infusion of AM can attenuate this pathological growth. nih.govoup.comoup.com In saline-infused MI rats, myocyte size increased significantly compared to sham-operated rats, an effect that was partially but significantly inhibited by AM infusion. oup.com Similarly, adenovirus-mediated AM gene delivery in deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats led to a significant reduction in cardiomyocyte diameter. ahajournals.org
| Rat Model | Treatment Group | Control Group (Myocyte Size) | AM-Treated Group (Myocyte Size) | Reference |
|---|---|---|---|---|
| Myocardial Infarction | Saline Infusion | 922 ± 23 µm² | 868 ± 10 µm² | nih.govoup.com |
| Myocardial Infarction (Sham) | Saline Infusion | 764 ± 6 µm² | N/A | oup.com |
Collagen Volume: Fibrosis, the excessive deposition of extracellular matrix components like collagen, contributes to tissue stiffening and dysfunction. The collagen volume fraction is a key morphometric parameter used to quantify fibrosis. In rat models of MI, continuous AM infusion significantly reduced the collagen volume fraction in the non-infarcted area of the left ventricle. nih.govoup.comoup.com This anti-fibrotic effect is also observed in other models of cardiovascular stress. For example, in angiotensin II-induced hypertensive rats, AM infusion decreased collagen deposition around the coronary arteries. nih.gov This was associated with reduced gene expression of type I collagen and transforming growth factor-beta1 (TGF-β1). nih.gov Furthermore, in vitro studies on rat cardiac fibroblasts show that AM can inhibit collagen synthesis. pnas.orgpnas.org
| Rat Model | Treatment Group | Control Group (Collagen Volume Fraction) | AM-Treated Group (Collagen Volume Fraction) | Reference |
|---|---|---|---|---|
| Myocardial Infarction | Saline Infusion | 7.6 ± 0.8% | 4.8 ± 0.5% | nih.govoup.com |
| Myocardial Infarction (Sham) | Saline Infusion | 3.6 ± 0.1% | 3.4 ± 0.1% | oup.com |
Behavioral Assays (e.g., Pain Sensitivity, Feeding)
Adrenomedullin's activity within the central nervous system of rats has been investigated through various behavioral assays, primarily focusing on its roles in pain modulation and the regulation of food intake.
Pain Sensitivity: AM has been identified as a significant peptide in pain signaling pathways. Studies in rats show that AM can act as a pain-inducing (nociceptive) peptide. nih.gov Its expression is found in nociceptors in the dorsal root ganglion and axon terminals in the spinal cord's superficial dorsal horn. nih.gov
Heat Hyperalgesia: The tail-flick test is a common assay to measure sensitivity to thermal pain. Intrathecal (i.t.) injection of rat AM into the spinal cord induced a dose-dependent and long-lasting heat hyperalgesia, characterized by a reduced tail-flick latency. nih.gov This effect was observed as early as 30 minutes post-injection and could last up to 48 hours. nih.gov
Mechanical Allodynia: In models of chronic pain, such as neuropathic pain from spinal nerve ligation or bone cancer pain, mechanical sensitivity is assessed using von Frey filaments. imrpress.comimrpress.com In these rat models, AM expression is upregulated. imrpress.comkuleuven.be Intrathecal administration of an AM receptor antagonist, AM22-52, can significantly attenuate the mechanical allodynia (pain response to a non-painful stimulus), indicating that blocking AM signaling can alleviate chronic pain states. imrpress.comimrpress.com
| Pain Model | Assay | Effect of Adrenomedullin (Rat) | Effect of AM Antagonist (AM22-52) | Reference |
|---|---|---|---|---|
| Inflammatory Pain | Tail-Flick Test | Induced long-lasting heat hyperalgesia | Blocked or reversed AM-induced hyperalgesia | nih.gov |
| Neuropathic Pain (Spinal Nerve Ligation) | Von Frey Test | Upregulated in pain pathways | Attenuated mechanical allodynia | imrpress.comkuleuven.be |
| Bone Cancer Pain | Von Frey Test | Upregulated in dorsal root ganglia | Attenuated mechanical allodynia | imrpress.com |
Feeding Behavior: Central administration of AM has been shown to influence feeding, or ingestive behavior, in rats. Multiple studies have demonstrated that AM acts as an anorectic agent, reducing food intake.
Food Intake Suppression: When administered directly into the brain via intracerebroventricular (ICV) injection in fasted rats, AM dose-dependently decreases food consumption. oup.comnih.gov This anorectic effect is potent, with a significant reduction in 2-hour food intake observed. nih.gov This finding is supported by other studies showing that central AM administration inhibits feeding. physiology.orgbioscientifica.com
Mechanism of Action: The anorectic effect of AM appears to be mediated, at least in part, through its interaction with calcitonin gene-related peptide (CGRP) receptors. oup.comnih.gov Co-administration of the CGRP receptor antagonist, CGRP-(8-37), significantly inhibits the reduction in food intake caused by AM. oup.comnih.gov This suggests a cross-talk between the AM and CGRP signaling systems in the hypothalamic regions that control appetite. oup.com
| Assay | Administration Route | Effect of Adrenomedullin (Rat) | Mediating Receptor (Evidence) | Reference |
|---|---|---|---|---|
| 2-Hour Food Intake | Intracerebroventricular (ICV) | Dose-dependent decrease in food intake (~57% reduction at 1.7 nmol) | Effect inhibited by CGRP receptor antagonist CGRP-(8-37) | oup.comnih.gov |
Emerging Concepts and Future Research Directions
Elucidating Novel Signaling Pathways and Receptor Interactions
While the vasodilatory effects of ADM are well-established, current research is uncovering more intricate signaling cascades. In rats, ADM's actions are primarily mediated through its receptor complex, which consists of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying proteins (RAMPs), specifically RAMP2 and RAMP3. uniprot.orgmdpi.com This interaction forms the basis for the specific ADM1 and ADM2 receptors. wikipedia.org
Recent studies in rat models have highlighted signaling pathways beyond the canonical cyclic adenosine (B11128) monophosphate (cAMP) pathway. frontiersin.orgahajournals.org For instance, the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway has been identified as a key mediator of ADM's protective effects in various rat cell types, including cardiomyocytes and Leydig cells. mdpi.comnih.gov In rat Leydig cells, ADM was shown to protect against lipopolysaccharide-induced inflammation and apoptosis via the PI3K/Akt pathway. nih.gov Furthermore, research on rat mesangial cells indicates that ADM inhibits platelet-derived growth factor-induced endothelin-1 (B181129) production through a cAMP-dependent process. ahajournals.org The nitric oxide (NO)-cGMP pathway has also been implicated in ADM-induced vasorelaxation in the rat aorta and kidney. ahajournals.org
Future investigations should aim to further delineate these and other novel signaling pathways. Understanding the crosstalk between different signaling cascades, such as the interplay between the cAMP/PKA and PI3K/Akt pathways, will be crucial. Moreover, exploring the downstream targets and transcription factors regulated by ADM signaling in specific rat tissues will provide a more comprehensive picture of its molecular mechanisms.
| Receptor Component | Function in ADM Signaling | Reference |
| Calcitonin receptor-like receptor (CRLR) | Core G-protein coupled receptor component | uniprot.org |
| Receptor activity-modifying protein 2 (RAMP2) | Confers high affinity for ADM, forming the AM1 receptor with CRLR | uniprot.orgwikipedia.org |
| Receptor activity-modifying protein 3 (RAMP3) | Forms the AM2 receptor with CRLR, which has a lower affinity for CGRP | uniprot.orgwikipedia.org |
Adrenomedullin's Role in Inter-Organ Communication in Rat Physiology
The concept of inter-organ communication is fundamental to understanding systemic homeostasis, and ADM is emerging as a key player in this intricate network within the rat. ki.se ADM and its receptors are expressed in a wide array of tissues, including the heart, lungs, kidneys, and adipose tissue, suggesting its involvement in complex physiological dialogues between organs. tandfonline.comfrontiersin.org
In rat models of obesity-related hypertension, exogenous ADM has been shown to improve cardiac remodeling and function. mdpi.com This effect is potentially mediated by its actions on various organs, leading to reduced systemic inflammation and oxidative stress. mdpi.com Furthermore, studies on rats with acute renal failure have revealed that elevated plasma ADM levels are associated with a reduced volume of distribution, possibly due to downregulation of its receptors in organs like the lungs and kidneys. nih.govresearchgate.net This highlights a critical communication axis between the kidneys and other organs in regulating ADM clearance and bioavailability.
Future research should focus on elucidating the specific signals and mechanisms by which ADM facilitates communication between different organs in both healthy and diseased rat models. Investigating how ADM expression and signaling in one organ, such as the adipose tissue, influences the function of distant organs like the heart or liver will be a key area of exploration.
Development of Advanced Rat Models for Specific Pathologies
The development of sophisticated rat models is paramount for dissecting the precise role of ADM in various diseases. While traditional models of hypertension and sepsis have been instrumental, there is a growing need for more specific and refined models.
For example, rat models of obesity-related hypertension induced by a high-fat diet have been crucial in demonstrating the protective effects of ADM on cardiac and vascular remodeling. mdpi.commdpi.com Similarly, models of acute lung injury in rats, induced by hypoxia and lipopolysaccharide (LPS), have shown that ADM expression is upregulated, suggesting a protective role. physiology.org Models of spinal cord injury in Sprague-Dawley rats have also been utilized to study the expression and potential therapeutic role of ADM. spandidos-publications.com
Future efforts should be directed towards creating rat models with tissue-specific knockout or overexpression of ADM and its receptor components. These genetically modified rat models will allow for a more precise understanding of the cell-type-specific functions of ADM in pathologies such as heart failure, diabetic nephropathy, and neurodegenerative diseases.
| Rat Model | Key Findings Related to ADM | Reference |
| Obesity-Related Hypertension (High-Fat Diet) | Exogenous ADM improves cardiac and vascular remodeling, reduces inflammation and oxidative stress. | mdpi.commdpi.com |
| Acute Lung Injury (Hypoxia and LPS) | Upregulation of ADM expression in the lung, suggesting a protective role. | physiology.org |
| Spinal Cord Injury (Sprague-Dawley rats) | Increased ADM expression post-injury, indicating a potential role in the injury response. | spandidos-publications.com |
| Cerebral Ischemia/Reperfusion | ADM demonstrates a protective effect on cerebral tissue. | nih.gov |
Exploration of Adrenomedullin's Protective Mechanisms beyond Vasodilation
While ADM's vasodilatory properties are well-documented, its protective effects extend far beyond simple blood pressure regulation. wikipedia.org In rat models, ADM has been shown to possess significant anti-inflammatory, antioxidant, anti-apoptotic, and angiogenic properties. mdpi.commdpi.com
For instance, in obese rats, ADM has been found to reduce inflammation in white adipose tissue through a receptor-mediated PKA pathway. nih.gov It also reduces oxidative stress in the injured cerebral tissue of rats. mdpi.com Furthermore, ADM has been shown to inhibit apoptosis in various cell types and promote tissue repair. wikipedia.orgnih.gov In the context of the gastrointestinal tract, ADM plays a protective role in inflammatory bowel disease by regulating cytokine production and promoting mucosal repair in rodent models. researchgate.net
Future research should aim to unravel the molecular underpinnings of these non-vasodilatory protective mechanisms. Investigating how ADM modulates immune cell function, regulates the expression of antioxidant enzymes, and influences cell survival pathways will be critical. Understanding these mechanisms could open up new therapeutic avenues for a wide range of diseases characterized by inflammation, oxidative stress, and tissue damage.
Comparative Studies of Adrenomedullin (B612762) Systems across Rodent Species
While the rat is a valuable model, comparative studies across different rodent species can provide important insights into the evolution and species-specific functions of the ADM system. The ADM peptide is highly conserved across species, but there may be subtle differences in its regulation, receptor subtypes, and downstream signaling pathways. tandfonline.com
For example, studies have compared the effects of rat and human ADM in rat cells, with rat ADM often showing greater potency. ahajournals.org Research on mouse models has also been instrumental, particularly in the context of genetic manipulations that are more established in mice. plos.orgresearchgate.net Comparing the findings from rat and mouse models of the same disease can help to identify conserved and species-specific roles of ADM. For instance, studies in both rat and mouse models have highlighted the importance of ADM in dental tissue development and homeostasis. researchgate.netnih.gov
Future comparative studies should systematically investigate the expression patterns of ADM and its receptors in various tissues across different rodent species. Functional comparisons of ADM's effects on cardiovascular, renal, and endocrine parameters in rats, mice, and other rodents like hamsters or guinea pigs could reveal novel aspects of its physiology. Such studies will not only enhance our fundamental understanding of the ADM system but also improve the translation of findings from animal models to human physiology and disease.
Q & A
Q. How can researchers validate transcriptomic data on adrenomedullin’s hypoxia-responsive elements?
Q. What approaches reconcile conflicting findings on adrenomedullin’s role in apoptosis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
